Product packaging for 2-Ethyl-2-hydroxybutanoic acid(Cat. No.:CAS No. 3639-21-2)

2-Ethyl-2-hydroxybutanoic acid

Número de catálogo: B1216898
Número CAS: 3639-21-2
Peso molecular: 132.16 g/mol
Clave InChI: LXVSANCQXSSLPA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

2-Ethyl-2-hydroxy-butyric acid is a hydroxy fatty acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O3 B1216898 2-Ethyl-2-hydroxybutanoic acid CAS No. 3639-21-2

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-ethyl-2-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-6(9,4-2)5(7)8/h9H,3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVSANCQXSSLPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90189914
Record name 2-Ethyl-2-hydroxybutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Ethyl-2-Hydroxybutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001975
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

26 mg/mL at 18 °C
Record name 2-Ethyl-2-Hydroxybutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001975
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3639-21-2
Record name 2-Ethyl-2-hydroxybutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3639-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-2-hydroxybutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003639212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-2-hydroxybutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-2-hydroxybutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.789
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Ethyl-2-Hydroxybutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001975
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 2-Ethyl-2-hydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2-Ethyl-2-hydroxybutanoic acid, a molecule of interest in various research and development applications. This document details a robust synthetic pathway, outlines effective purification protocols, and presents relevant physicochemical data to support laboratory and developmental work.

Introduction

This compound, also known as diethylglycolic acid, is a tertiary α-hydroxy carboxylic acid. Its structure features a chiral center at the carbon bearing the hydroxyl and carboxyl groups. While it is a known metabolite of the common plasticizer di(2-ethylhexyl) phthalate (B1215562) (DEHP), its synthesis and purification are of interest for its potential use as an internal standard in analytical methods, a ligand in coordination chemistry, and as a building block in organic synthesis. This guide focuses on a practical and accessible synthetic route commencing from diethyl ketone.

Physicochemical and Analytical Data

A summary of the key physical, chemical, and analytical data for this compound is presented in the table below for easy reference.

PropertyValue
Molecular Formula C₆H₁₂O₃
Molecular Weight 132.16 g/mol
CAS Number 3639-21-2
Appearance White to off-white solid
Melting Point 79-82 °C
Boiling Point 277.83 °C (rough estimate)
Solubility Soluble in water, ethanol, and diethyl ether.
¹H NMR (DMSO-d₆) Shifts (ppm): 0.77 (t, 6H), 1.58 (q, 4H), 5.3 (s, 1H), 11.8 (s, 1H)
¹³C NMR Data available, indicating the presence of the expected carbon environments.
IR Spectroscopy Characteristic peaks for O-H (broad), C=O (strong), and C-O stretching vibrations are expected.

Synthesis of this compound

The recommended synthetic pathway for this compound involves a two-step process starting from diethyl ketone. The first step is a cyanohydrin reaction to form 2-ethyl-2-hydroxybutyronitrile, which is then hydrolyzed to the desired carboxylic acid.

Synthesis_Workflow Diethyl_Ketone Diethyl Ketone Cyanohydrin_Intermediate 2-Ethyl-2-hydroxybutyronitrile Diethyl_Ketone->Cyanohydrin_Intermediate 1. NaCN, H₂SO₄ (aq) Final_Product This compound Cyanohydrin_Intermediate->Final_Product 2. H₂SO₄ (aq), Heat

Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Ethyl-2-hydroxybutyronitrile (Cyanohydrin Formation)

This procedure should be performed in a well-ventilated fume hood due to the use of cyanide salts and the potential generation of hydrogen cyanide gas.

  • Materials:

    • Diethyl ketone

    • Sodium cyanide (NaCN)

    • Sulfuric acid (H₂SO₄), concentrated

    • Diethyl ether

    • Water

    • Ice bath

    • Round-bottom flask equipped with a dropping funnel and magnetic stirrer

  • Procedure:

    • In the round-bottom flask, prepare a solution of sodium cyanide in water. Cool the solution in an ice bath.

    • Slowly add diethyl ketone to the cyanide solution with vigorous stirring.

    • From the dropping funnel, add a solution of sulfuric acid in water dropwise to the reaction mixture while maintaining the temperature below 10 °C. The pH of the solution should be maintained between 4 and 5 for optimal reaction speed.[1]

    • After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 12 hours.

    • Extract the reaction mixture with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield crude 2-ethyl-2-hydroxybutyronitrile.

Step 2: Hydrolysis of 2-Ethyl-2-hydroxybutyronitrile to this compound

  • Materials:

    • Crude 2-ethyl-2-hydroxybutyronitrile

    • Sulfuric acid (H₂SO₄), aqueous solution (e.g., 50%)

    • Sodium hydroxide (B78521) (NaOH) solution

    • Hydrochloric acid (HCl), concentrated

    • Diethyl ether

    • Heating mantle

    • Round-bottom flask with reflux condenser

  • Procedure:

    • Combine the crude 2-ethyl-2-hydroxybutyronitrile with the aqueous sulfuric acid solution in the round-bottom flask.

    • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC is recommended). During this process, the nitrile is first hydrolyzed to an amide intermediate, which is then further hydrolyzed to the carboxylic acid.[2][3]

    • Cool the reaction mixture to room temperature and carefully basify with a sodium hydroxide solution to a pH greater than 12.

    • Wash the aqueous solution with diethyl ether to remove any unreacted starting material or neutral byproducts.

    • Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the carboxylic acid if it is not very soluble in the acidic solution, or prepare it for extraction.

    • Extract the acidified aqueous layer with diethyl ether.

    • Dry the combined organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude this compound.

Purification of this compound

The crude product obtained from the synthesis can be purified by either recrystallization or column chromatography.

Purification_Workflow Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Purification options for this compound.
Experimental Protocol: Purification

Method 1: Recrystallization

  • Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For carboxylic acids, common solvents include water, ethanol, or mixtures such as toluene/petroleum ether or ethanol/water.[4] Given the structure of this compound, a mixture of a polar solvent (like water or ethanol) and a non-polar solvent (like hexane) is a good starting point for optimization.

  • Procedure:

    • Dissolve the crude solid in a minimal amount of the hot recrystallization solvent.

    • If there are any insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

    • Further cool the solution in an ice bath to maximize the yield of the purified product.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Method 2: Column Chromatography

For a more rigorous purification, especially to separate closely related impurities, column chromatography is recommended.

  • Stationary Phase: Silica (B1680970) gel is a common choice for the purification of polar compounds like carboxylic acids.

  • Mobile Phase: A solvent system with a gradient of increasing polarity is typically used. A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is a good starting point. The addition of a small amount of acetic acid to the mobile phase can help to reduce tailing of the carboxylic acid on the silica gel.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, least polar eluent and pack it into a chromatography column.

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

    • Elute the column with the solvent system, gradually increasing the polarity.

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Safety Precautions

  • Cyanide Handling: Sodium cyanide and hydrogen cyanide are highly toxic. All manipulations involving these substances must be carried out in a certified fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). A cyanide antidote kit should be readily available.

  • Acids and Bases: Concentrated acids and bases are corrosive. Handle with care and use appropriate personal protective equipment.

  • General Precautions: Standard laboratory safety practices should be followed at all times.

Conclusion

This guide provides a detailed and practical framework for the synthesis and purification of this compound. The described cyanohydrin-based synthesis is a reliable method, and the purification techniques of recrystallization and column chromatography offer flexibility to achieve the desired purity for various research and development needs. Adherence to the outlined protocols and safety precautions will enable the successful and safe production of this valuable chemical compound.

References

Physicochemical properties of 2-Ethyl-2-hydroxybutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethyl-2-hydroxybutanoic Acid

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in a structured format, details relevant experimental methodologies, and includes a mandatory visualization of a key experimental workflow.

Core Physicochemical Data

This compound, also known as 2-Ethyl-2-hydroxybutyric acid, is a hydroxy fatty acid.[1][2][3] It is recognized as a metabolite of Di-(2-ethylhexyl) phthalate (B1215562) (DEHP).[1][3] The compound's structure features a carboxylic acid group and a hydroxyl group attached to the same tertiary carbon, which is also bonded to two ethyl groups.

Chemical Identifiers and Molecular Formula
  • IUPAC Name: this compound[2][4]

  • Synonyms: 2-Ethyl-2-hydroxybutyric acid, Diethylglycolic acid[5]

  • CAS Number: 3639-21-2[1][5]

  • Chemical Formula: C₆H₁₂O₃[2][3][5]

  • InChI Key: LXVSANCQXSSLPA-UHFFFAOYSA-N[2][5]

  • SMILES: CCC(O)(CC)C(O)=O[2][5]

Tabulated Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Weight 132.16 g/mol [3][4][5]
Physical State Solid[3][4]
Melting Point 79-82 °C[6][7]
Boiling Point Not Available (Experimental)[2]
Water Solubility 187 g/L (Predicted)[2], 26 mg/mL at 18 °C (Experimental)[2][4]
pKa (Strongest Acidic) 4.21 (Predicted)[2]
logP (Octanol-Water) 0.52 (Predicted)[2], 1.01 (Predicted)[2][2]
Density 1.103 g/cm³[3]
Flash Point 120.1 °C[3]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 3[2]
Polar Surface Area 57.53 Ų[2]

Experimental Protocols

Detailed experimental protocols for determining key physicochemical parameters are outlined below. These represent standard methodologies applicable to compounds like this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of a weak acid can be accurately determined using potentiometric titration.[8] This method involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added.

Materials:

  • This compound (accurately weighed, ~0.1-0.2 g samples)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Deionized water (carbonate-free)

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette (calibrated)

  • Beakers (250 mL)

  • pH calibration buffers (e.g., pH 4.0, 7.0, 10.0)

Procedure:

  • Instrument Calibration: Calibrate the pH meter using standard buffer solutions according to the manufacturer's instructions.[9]

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in approximately 100 mL of deionized water in a beaker. Gentle warming may be used if necessary, followed by cooling to room temperature.[9]

  • Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.

  • Titration: Begin stirring the solution. Record the initial pH. Add the NaOH titrant in small, precise increments (e.g., 0.5-1.0 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.[9] As the pH begins to change more rapidly, reduce the volume of the increments to obtain more data points around the equivalence point.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point).[8] This can be found by examining the first derivative of the titration curve (ΔpH/ΔV).

    • The volume at the half-equivalence point (half the volume of NaOH needed to reach the equivalence point) corresponds to the point where the pH is equal to the pKa of the acid.[9] This is derived from the Henderson-Hasselbalch equation, where at the half-equivalence point, the concentration of the acid [HA] equals the concentration of its conjugate base [A⁻], making the log term zero.[9]

Determination of logP by Shake Flask Method

The partition coefficient (P), or its logarithm (logP), quantifies the lipophilicity of a compound. The shake flask method is a traditional and widely accepted technique for its direct measurement.

Materials:

  • This compound

  • n-Octanol (reagent grade)

  • Water (high purity, typically buffered to a specific pH, e.g., 7.4)

  • Separatory funnels or vials

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrumentation for concentration measurement (e.g., HPLC-UV, GC-MS)

Procedure:

  • Phase Saturation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing the phases to separate for at least 24 hours.[10] This ensures that the volume of each phase does not change during the experiment due to mutual dissolution.

  • Sample Preparation: Prepare a stock solution of this compound in one of the pre-saturated phases (typically the one in which it is more soluble). The concentration should be low enough to avoid self-association but high enough for accurate measurement.

  • Partitioning:

    • Add known volumes of the pre-saturated n-octanol and pre-saturated water to a separatory funnel or vial.

    • Add a small, known amount of the compound's stock solution.

    • Seal the container and shake it vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.[10]

  • Phase Separation: Allow the mixture to stand until the two phases have clearly separated. Centrifugation can be used to accelerate this process and ensure complete separation.

  • Concentration Analysis: Carefully take a sample from each phase (the aqueous and the n-octanol layer). Determine the concentration of this compound in each sample using a suitable analytical technique.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[11] The logP is the base-10 logarithm of this value.[11]

    • P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

    • logP = log₁₀(P)

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the potentiometric titration method used to determine the pKa of this compound.

G cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis prep1 Calibrate pH Meter (Buffers pH 4, 7, 10) prep3 Accurately Weigh Acid & Dissolve in H₂O prep1->prep3 prep2 Prepare Standardized 0.1 M NaOH Titrant prep2->prep3 start Start Titration: Record Initial pH prep3->start add Add NaOH Increment start->add measure Record Volume & pH add->measure check Equivalence Point Passed? measure->check check->add No end End Titration check->end Yes plot Plot pH vs. Volume NaOH end->plot find_eq Determine Equivalence Point (Max ΔpH/ΔV) plot->find_eq find_half_eq Calculate Half-Equivalence Point Volume find_eq->find_half_eq get_pka Find pH at Half-Equivalence (pH = pKa) find_half_eq->get_pka result Final pKa Value get_pka->result

Caption: Workflow for pKa determination via potentiometric titration.

References

The Biological Activity of 2-Ethyl-2-hydroxybutanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-2-hydroxybutanoic acid, a tertiary alpha-hydroxy acid, is primarily recognized as a secondary metabolite of the ubiquitous plasticizer Di-(2-ethylhexyl) phthalate (B1215562) (DEHP). While direct research on the specific biological activities of this compound is limited, its metabolic origin necessitates an examination of its potential role within the broader toxicological and physiological effects of its parent compound. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, its metabolic context, and the known biological activities of DEHP and its primary metabolites, which may be influenced by this downstream metabolic product. This paper aims to equip researchers with the foundational knowledge required to investigate the distinct biological role of this compound.

Introduction

This compound (also known as 2,2-diethylglycolic acid) is a small organic molecule classified as a hydroxy fatty acid.[1][2][3] Its presence in biological systems is predominantly linked to the metabolism of Di-(2-ethylhexyl) phthalate (DEHP), a widely used plasticizer that has come under scrutiny for its potential endocrine-disrupting and reprotoxic effects.[4][5][6] Understanding the biological activities of DEHP metabolites is crucial for a complete assessment of its risk to human health. This guide focuses on what is currently known about this compound, highlighting its formation and potential, yet largely unexplored, biological significance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing and interpreting experimental studies.

PropertyValueReference
Molecular Formula C₆H₁₂O₃[3]
Molecular Weight 132.16 g/mol [3]
CAS Number 3639-21-2
Appearance White to off-white solid
Melting Point 79-82 °C
Water Solubility 187 g/L (predicted)[2]
logP 1.01 (predicted)[2]
pKa (strongest acidic) 4.21 (predicted)[2]

Table 1: Physicochemical Properties of this compound.

Metabolic Pathway of DEHP

This compound is a downstream metabolite of DEHP. The metabolic conversion of DEHP is a multi-step process that primarily occurs in the liver. Understanding this pathway is critical to contextualizing the potential in vivo exposure and effects of this compound.

DEHP_Metabolism DEHP Di-(2-ethylhexyl) phthalate (DEHP) MEHP Mono-(2-ethylhexyl) phthalate (MEHP) DEHP->MEHP Hydrolysis (Lipases/Esterases) EH 2-Ethylhexanol DEHP->EH Hydrolysis Oxidative_Metabolites Oxidative Metabolites (e.g., 5-OH-MEHP, 5-oxo-MEHP) MEHP->Oxidative_Metabolites Oxidation (CYP450) EHA 2-Ethylhexanoic acid EH->EHA Oxidation EHHBA This compound EHA->EHHBA Hydroxylation Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Cell_Culture Cell Line Exposure (e.g., HepG2, Leydig cells) Cytotoxicity Cytotoxicity Assays (MTT, LDH) Cell_Culture->Cytotoxicity Gene_Expression Gene Expression Analysis (qPCR, RNA-seq) Cytotoxicity->Gene_Expression Protein_Analysis Protein Expression Analysis (Western Blot, ELISA) Gene_Expression->Protein_Analysis Signaling_Pathways Signaling Pathway Analysis (Luciferase assays, Kinase arrays) Protein_Analysis->Signaling_Pathways Animal_Model Animal Model Dosing (e.g., rodent) Signaling_Pathways->Animal_Model Validate findings Toxicokinetics Toxicokinetic Analysis (LC-MS/MS) Animal_Model->Toxicokinetics Histopathology Histopathological Examination Animal_Model->Histopathology Biomarker_Analysis Biomarker Analysis (Blood, Urine) Animal_Model->Biomarker_Analysis Start Hypothesis Generation Start->Cell_Culture

References

An In-depth Technical Guide on the Natural Occurrence and Sources of 2-Ethyl-2-hydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of 2-Ethyl-2-hydroxybutanoic acid, a hydroxy fatty acid of interest in toxicology and metabolomics. The primary documented source of this compound in biological and environmental systems is as a metabolite of the ubiquitous plasticizer, Di-(2-ethylhexyl) phthalate (B1215562) (DEHP). While its presence as an endogenous human metabolite is noted in databases, this is likely attributable to the widespread exposure to DEHP. This guide details the metabolic pathways of DEHP, outlines a representative experimental protocol for the quantification of this compound in biological matrices, and presents quantitative data for major DEHP metabolites. A hypothetical natural biosynthetic pathway is also discussed.

Introduction

This compound (CAS No: 3639-21-2), also known as 2-Ethyl-2-hydroxybutyric acid, is a C6 branched-chain hydroxy fatty acid. Its chemical structure features a carboxylic acid group and a hydroxyl group on the same carbon atom, which also has two ethyl substituents. While commercially available for research purposes, its natural occurrence is not well-documented and appears to be primarily linked to anthropogenic sources. This guide synthesizes the available literature to provide a detailed resource on its origins.

Anthropogenic Source: Metabolism of Di-(2-ethylhexyl) phthalate (DEHP)

The most significant and well-documented source of this compound in humans and the environment is as a metabolite of Di-(2-ethylhexyl) phthalate (DEHP). DEHP is a widely used plasticizer in a vast array of consumer and industrial products, leading to ubiquitous human exposure.

The metabolism of DEHP is a multi-step process that primarily occurs in the liver. It begins with the hydrolysis of DEHP to mono-(2-ethylhexyl) phthalate (MEHP). MEHP is then further metabolized through a series of oxidation reactions. While the major oxidative metabolites have been extensively studied, this compound is considered a minor metabolite. The metabolic pathway leading to the major oxidative metabolites is depicted in the following signaling pathway diagram. The precise enzymatic steps leading to this compound have not been fully elucidated but likely involve oxidation of the ethyl side chain of a precursor metabolite.

DEHP_Metabolism cluster_major_metabolites Major Metabolic Pathway DEHP Di-(2-ethylhexyl) phthalate (DEHP) MEHP Mono-(2-ethylhexyl) phthalate (MEHP) DEHP->MEHP Hydrolysis (Esterases) Oxidative_Metabolism Oxidative Metabolism (CYP450 enzymes) MEHP->Oxidative_Metabolism Phase I Metabolism MEHHP MEHHP (mono-(2-ethyl-5-hydroxyhexyl) phthalate) Oxidative_Metabolism->MEHHP Minor_Metabolite This compound Oxidative_Metabolism->Minor_Metabolite Side-chain oxidation (hypothesized) Metabolite_Pool Major Oxidative Metabolites MEOHP MEOHP (mono-(2-ethyl-5-oxohexyl) phthalate) MECPP MECPP (mono-(2-ethyl-5-carboxypentyl) phthalate) MEOHP->MECPP Oxidation MEHHP->MEOHP Oxidation

Metabolic pathway of DEHP to its major urinary metabolites.

Hypothetical Natural Biosynthesis

While there is no direct evidence for the natural occurrence of this compound independent of DEHP exposure, a plausible biosynthetic pathway can be hypothesized based on known metabolic routes for branched-chain amino acids and fatty acids. This pathway remains speculative.

The carbon skeleton of this compound could theoretically be derived from the catabolism of isoleucine, a branched-chain amino acid. The catabolism of isoleucine produces intermediates that, through a series of enzymatic reactions involving dehydrogenases and hydratases, could potentially be converted to this compound.

An In-depth Technical Guide to 2-Ethyl-2-hydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3639-21-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2-hydroxybutanoic acid, also known as diethylglycolic acid, is an alpha-hydroxy acid with a tertiary alcohol structure. This organic compound is of significant interest to the scientific community, primarily due to its role as a metabolite of Di(2-ethylhexyl) phthalate (B1215562) (DEHP), a common plasticizer with known endocrine-disrupting properties.[1][2] Understanding the chemical, physical, and biological properties of this compound is crucial for toxicology studies, metabolic research, and in the development of analytical methods for monitoring DEHP exposure. This guide provides a comprehensive overview of its properties, synthesis, and biological relevance, complete with detailed experimental protocols and data presented for clarity and practical application.

Chemical and Physical Properties

This compound is a solid at room temperature, characterized by the presence of both a carboxylic acid and a hydroxyl functional group.[3] These features contribute to its solubility in water and its chemical reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₁₂O₃[3]
Molecular Weight 132.16 g/mol [3]
CAS Number 3639-21-2[3]
Appearance Solid[2][3]
Melting Point 79-82 °C[4]
Solubility in Water 26 mg/mL at 18 °C[3]
Density 1.103 g/cm³[2]
Flash Point 120.1 °C[2]
pKa (Strongest Acidic) 4.21 (Predicted)

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Peaks/ShiftsReference(s)
¹H NMR (Water, 500 MHz) Shifts [ppm]: 0.86, 0.87, 0.89, 1.63, 1.65, 1.66, 1.68, 1.69, 1.71, 1.76, 1.77, 1.79, 1.80, 1.82, 1.83[3]
¹³C NMR Data available from Aldrich Chemical Company, Inc.[3]
Mass Spectrum (EI) Major fragments (m/z) available from NIST WebBook.
Infrared (IR) KBr WAFER spectrum available from Aldrich Chemical Company, Inc.[3]

Synthesis of this compound: Experimental Protocol

The synthesis of this compound can be achieved through a two-step process involving the formation of a cyanohydrin from diethyl ketone, followed by acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid.[5][6][7]

Logical Workflow for Synthesis

G start Diethyl Ketone + NaCN/H₂SO₄ cyanohydrin 2-Ethyl-2-hydroxybutanenitrile (Cyanohydrin Intermediate) start->cyanohydrin Step 1: Cyanohydrin Formation hydrolysis Acid Hydrolysis (e.g., HCl, H₂O, heat) cyanohydrin->hydrolysis product This compound hydrolysis->product Step 2: Nitrile Hydrolysis

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of 2-Ethyl-2-hydroxybutanenitrile (Cyanohydrin Formation)

This step involves the nucleophilic addition of a cyanide ion to the carbonyl group of diethyl ketone.[5]

Materials:

  • Diethyl ketone

  • Sodium cyanide (NaCN)

  • Sulfuric acid (H₂SO₄), concentrated

  • Diethyl ether

  • Water

  • Ice bath

  • Separatory funnel

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and place it in an ice bath.

  • Add diethyl ketone (0.5 mol) to the flask.

  • In a separate beaker, carefully prepare a solution of sodium cyanide (0.55 mol) in 100 mL of water. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

  • Slowly add the sodium cyanide solution to the stirring diethyl ketone in the ice bath.

  • While maintaining the temperature below 10 °C, slowly add concentrated sulfuric acid (0.3 mol) dropwise to the reaction mixture.

  • After the addition is complete, continue stirring in the ice bath for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 2-Ethyl-2-hydroxybutanenitrile. This intermediate is often used in the next step without further purification.

Step 2: Hydrolysis of 2-Ethyl-2-hydroxybutanenitrile to this compound

This step involves the acid-catalyzed hydrolysis of the nitrile functional group to a carboxylic acid.[6][7]

Materials:

  • Crude 2-Ethyl-2-hydroxybutanenitrile from Step 1

  • Concentrated hydrochloric acid (HCl)

  • Water

  • Reflux apparatus

  • Beaker

  • pH paper or meter

Procedure:

  • Transfer the crude 2-Ethyl-2-hydroxybutanenitrile to a 500 mL round-bottom flask.

  • Add a mixture of concentrated hydrochloric acid (100 mL) and water (100 mL).

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain reflux for 4-6 hours. The reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Cool the mixture in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., water or a water/ethanol mixture) to obtain pure this compound.

  • Dry the purified product in a desiccator.

Biological Role and Metabolic Pathway

This compound is a known metabolite of the widely used plasticizer, Di(2-ethylhexyl) phthalate (DEHP).[1][2] The metabolism of DEHP is a critical area of study in toxicology and environmental health.

DEHP Metabolic Pathway

DEHP is initially hydrolyzed to mono(2-ethylhexyl) phthalate (MEHP). MEHP then undergoes further oxidation to various secondary metabolites, including this compound.[8]

G DEHP Di(2-ethylhexyl) phthalate (DEHP) MEHP Mono(2-ethylhexyl) phthalate (MEHP) DEHP->MEHP Hydrolysis Oxidative_Metabolism Oxidative Metabolism (Phase I) MEHP->Oxidative_Metabolism Secondary_Metabolites Secondary Oxidized Metabolites Oxidative_Metabolism->Secondary_Metabolites Target_Compound This compound Secondary_Metabolites->Target_Compound Includes

Caption: Simplified metabolic pathway of DEHP.

Signaling Pathways Affected by DEHP Metabolites

Exposure to DEHP and its metabolites has been shown to affect various signaling pathways, which can lead to adverse health effects. These include:

  • PI3K/AKT/FOXO1 Pathway: This pathway is crucial for cell growth, proliferation, and metabolism. Disruption by DEHP metabolites has been linked to hepatic dysfunction.[9]

  • MAPK Signaling Pathway: This pathway is involved in cellular responses to a variety of stimuli and regulates processes like cell proliferation, differentiation, and apoptosis. Alterations in this pathway have been observed following DEHP exposure.[10]

  • Peroxisome Proliferator-Activated Receptors (PPARs): DEHP and its metabolites can interact with PPARs, which play a key role in lipid metabolism.[9]

Applications in Research

Internal Standard in Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its structural similarity to endogenous organic acids and its commercial availability in high purity, this compound is a suitable internal standard for the quantification of other organic acids in biological samples.[11]

Experimental Protocol: Quantification of Organic Acids in Urine using GC-MS with this compound as an Internal Standard

Materials:

  • Urine sample

  • This compound (Internal Standard solution, e.g., 1 mg/mL in methanol)

  • Ethyl acetate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • Anhydrous sodium sulfate

  • Centrifuge tubes

  • Vortex mixer

  • Nitrogen evaporator

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation: To 1 mL of urine in a centrifuge tube, add a known amount of the this compound internal standard solution (e.g., 50 µL).

  • Extraction:

    • Acidify the sample by adding 100 µL of 6M HCl.

    • Add 3 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 3000 rpm for 5 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction step with another 3 mL of ethyl acetate.

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Derivatization:

    • Evaporate the dried extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS to the residue.

    • Cap the tube tightly and heat at 70°C for 30 minutes.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • GC Conditions (Example):

      • Injector Temperature: 250°C

      • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions (Example):

      • Ion Source Temperature: 230°C

      • Scan Mode: Full scan (m/z 50-600) or Selected Ion Monitoring (SIM) for target analytes and the internal standard.

  • Quantification:

    • Identify the peaks corresponding to the target organic acids and the this compound internal standard based on their retention times and mass spectra.

    • Calculate the peak area ratios of the analytes to the internal standard.

    • Determine the concentration of the organic acids using a calibration curve prepared with known concentrations of standards and the internal standard.

Workflow for GC-MS Analysis

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Urine Urine Sample IS Add Internal Standard (this compound) Urine->IS Extraction Liquid-Liquid Extraction IS->Extraction Derivatize Evaporate and Derivatize (BSTFA/TMCS) Extraction->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Quant Quantification GCMS->Quant

Caption: Workflow for organic acid analysis using GC-MS.

Ligand in Kinetic Studies

The carboxylic acid and hydroxyl groups of this compound allow it to act as a chelating ligand for metal ions. This property can be utilized in kinetic studies of electron transfer reactions.

Experimental Protocol: Study of Electron Transfer Kinetics with this compound as a Ligand

This protocol provides a general framework. Specific concentrations and conditions will depend on the metal center and the reaction being studied.

Materials:

  • A metal complex precursor (e.g., a chromium(III) salt)

  • This compound

  • A reducing or oxidizing agent

  • Buffer solution to maintain constant pH

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Stopped-flow apparatus (for fast reactions)

Procedure:

  • Preparation of the Metal-Ligand Complex:

    • Dissolve the metal precursor and a stoichiometric excess of this compound in the buffer solution.

    • Allow the solution to equilibrate to form the metal-(2-ethyl-2-hydroxybutanoate) complex. The formation of the complex can be monitored by UV-Vis spectroscopy.

  • Kinetic Measurements:

    • Place the solution of the metal-ligand complex in one syringe of the stopped-flow apparatus.

    • Place the solution of the reactant (oxidizing or reducing agent) in the other syringe.

    • Initiate the reaction by rapidly mixing the two solutions in the observation cell of the spectrophotometer.

    • Monitor the change in absorbance at a wavelength where the reactant or product has a strong absorbance as a function of time.

  • Data Analysis:

    • Determine the initial rate of the reaction from the absorbance versus time data.

    • Repeat the experiment with varying concentrations of the reactant, metal-ligand complex, and ligand to determine the rate law and the reaction order with respect to each species.

    • Analyze the dependence of the rate constant on temperature to determine the activation parameters (activation energy, enthalpy, and entropy of activation).

Safety Information

This compound is classified as an irritant.[2]

Table 3: Hazard and Precautionary Statements

CategoryStatements
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage: Store in a cool, dry, and well-ventilated area. Keep containers tightly closed. Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a multifaceted compound with relevance in analytical chemistry, toxicology, and metabolic research. Its role as a biomarker for DEHP exposure underscores the importance of reliable analytical methods for its detection and quantification. The detailed protocols provided in this guide for its synthesis and application are intended to serve as a valuable resource for researchers in these fields. Further investigation into the specific interactions of this compound with biological systems will continue to enhance our understanding of the metabolic fate and toxicological implications of common environmental contaminants.

References

Toxicological Profile of 2-Ethyl-2-hydroxybutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available toxicological information on 2-Ethyl-2-hydroxybutanoic acid. It is intended for informational purposes for a scientific audience and should not be used for clinical or regulatory decision-making without further expert consultation and data generation. A significant portion of the quantitative toxicological data presented is based on analogue compounds due to the limited availability of data for this compound itself.

Introduction

This compound, a derivative of butanoic acid, is a compound of interest in various research and development sectors. Understanding its toxicological profile is crucial for ensuring safety in its handling, application, and for predicting potential biological effects in drug development. This technical guide synthesizes the available hazard information, quantitative toxicological data from analogue compounds, and outlines standard experimental protocols relevant to its safety assessment.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound has been identified with the following hazards[1][2]:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

These classifications indicate that appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound.

Quantitative Toxicological Data (Based on Analogue Compounds)

Due to the lack of specific quantitative toxicological studies on this compound, data from structurally similar compounds are presented below to provide a preliminary assessment of its potential toxicity. The primary analogues considered are 2-ethylbutyric acid and 2-ethylhexanoic acid .

Acute Toxicity

Table 1: Acute Toxicity Data for Analogue Compounds

CompoundTest SpeciesRouteLD50/LC50Reference
2-Ethylbutyric acidRatOral> 2000 mg/kg bw[3]
Repeated Dose Toxicity

Table 2: Repeated Dose Toxicity Data for Analogue Compounds

CompoundTest SpeciesRouteDurationNOAELLOAELEffects Observed at LOAELReference
2-Ethylbutyric acidRat (male)Gavage42 days10 mg/kg bw/day50 mg/kg bw/dayIncreased relative kidney weight[3]
2-Ethylbutyric acidRat (female)Gavage42 days50 mg/kg bw/day250 mg/kg bw/dayIncreased absolute and relative kidney weights[3]
2-Ethylhexanoic acidRatGavageGestation Days 6-15250 mg/kg/day (maternal)500 mg/kg/dayIncreased liver weight, resorptions, dead fetuses, growth retardation[4][5]
Genotoxicity

Table 3: Genotoxicity Data for Analogue Compounds

CompoundTest SystemResultMetabolic ActivationReference
2-Ethylbutyric acidAmes testNegativeWith and without[3]
2-Ethylbutyric acidChromosomal aberration test (in vitro)PositiveWithout[3]
2-Ethylbutyric acidMicronucleus assay (in vivo)NegativeNot applicable[3]
Reproductive and Developmental Toxicity

Table 4: Reproductive and Developmental Toxicity Data for Analogue Compounds

CompoundTest SpeciesRouteNOAEL (Developmental)NOAEL (Maternal)Key FindingsReference
2-Ethylbutyric acidRatGavage50 mg/kg bw/day250 mg/kg bw/dayDecreased number of live pups at higher doses.[3]
2-Ethylhexanoic acidRatGavage100 mg/kg/day250 mg/kg/daySkeletal malformations at maternally toxic doses.[4][5][6]
2-Ethylhexanoic acidRabbitGavage≥ 250 mg/kg/day25 mg/kg/dayMaternal toxicity at lower doses than developmental toxicity.[4][5]

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available in the public domain. However, standardized protocols from the Organisation for Economic Co-operation and Development (OECD) provide a framework for conducting such studies.

Skin Irritation/Corrosion (OECD Guideline 404)

This test determines the potential of a substance to cause skin irritation or corrosion.

  • Test Animal: Typically, the albino rabbit is used.

  • Procedure: A small area of the animal's skin is clipped free of fur. The test substance (0.5 g or 0.5 mL) is applied to a small area of skin under a gauze patch.

  • Observation: The skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

  • Scoring: The reactions are scored on a scale of 0 (no reaction) to 4 (severe reaction).

Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

  • Test Animal: The albino rabbit is the standard model.

  • Procedure: A single dose of the test substance (0.1 mL or 0.1 g) is instilled into one eye of the animal. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation for effects on the cornea, iris, and conjunctiva.

  • Scoring: Observations are scored according to a graded scale.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

  • Test Animal: Typically rats or mice are used.

  • Procedure: The test substance is administered by gavage to a small group of animals at one of a series of fixed dose levels (5, 50, 300, 2000 mg/kg).

  • Stepwise Dosing: The initial dose is selected based on available information. The outcome of the first dose group determines the dose for the next group. If animals survive, a higher dose is used; if they die, a lower dose is used.

  • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

This in vitro test is widely used to assess the mutagenic potential of a chemical.

  • Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella).

  • Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix, typically from rat liver).

  • Principle: If the substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to grow on a medium lacking the essential amino acid.

  • Endpoint: The number of revertant colonies is counted and compared to the control. A significant increase indicates a mutagenic effect.

Metabolism and Potential Signaling Pathways

Specific metabolic pathways and signaling pathways affected by this compound have not been elucidated. As a hydroxy fatty acid, it is plausible that it could be a substrate for enzymes involved in fatty acid metabolism[7][8]. It is also identified as a metabolite of Di-(2-ethylhexyl) phthalate (B1215562) (DEHP), a widely used plasticizer with known endocrine-disrupting properties[9][10]. The toxicity of DEHP is complex and involves various signaling pathways, but it is unclear to what extent this compound contributes to these effects.

Further research is required to understand the metabolic fate of this compound and to identify any specific signaling pathways it may modulate.

Visualizations

Toxicity_Testing_Workflow cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing cluster_3 Risk Assessment In Silico Prediction In Silico Prediction Genotoxicity (Ames Test) Genotoxicity (Ames Test) In Silico Prediction->Genotoxicity (Ames Test) Analogue Data Review Analogue Data Review Acute Toxicity Acute Toxicity Analogue Data Review->Acute Toxicity Genotoxicity (Ames Test)->Acute Toxicity Cytotoxicity Assays Cytotoxicity Assays Cytotoxicity Assays->Acute Toxicity Repeated Dose Toxicity Repeated Dose Toxicity Acute Toxicity->Repeated Dose Toxicity Reproductive/Developmental Toxicity Reproductive/Developmental Toxicity Repeated Dose Toxicity->Reproductive/Developmental Toxicity Hazard Identification Hazard Identification Reproductive/Developmental Toxicity->Hazard Identification Dose-Response Assessment Dose-Response Assessment Hazard Identification->Dose-Response Assessment Exposure Assessment Exposure Assessment Dose-Response Assessment->Exposure Assessment Risk Characterization Risk Characterization Exposure Assessment->Risk Characterization

Figure 1. Generic workflow for toxicity testing of a chemical substance.

Analogue_Data_Hazard_Assessment Target_Compound This compound (Limited Data) Hazard_Assessment Preliminary Hazard Assessment of Target Compound Target_Compound->Hazard_Assessment Informs Analogue_1 2-Ethylbutyric acid (Available Data) Analogue_1->Hazard_Assessment Read-across Analogue_2 2-Ethylhexanoic acid (Available Data) Analogue_2->Hazard_Assessment Read-across

Figure 2. Logical relationship for using analogue data in hazard assessment.

Conclusion

The toxicological profile of this compound is currently incomplete. Available GHS data indicate that it is an irritant to the skin, eyes, and respiratory system. In the absence of specific quantitative toxicity data, information from analogue compounds such as 2-ethylbutyric acid and 2-ethylhexanoic acid suggests a potential for systemic effects, particularly on the kidney, and possible developmental toxicity at high doses, often in the presence of maternal toxicity. The genotoxicity data for analogues are mixed, indicating a need for specific testing of this compound. Further research, following established OECD guidelines, is necessary to fully characterize the toxicological properties of this compound and to understand its metabolic fate and potential mechanisms of toxicity. This will be critical for a comprehensive risk assessment and to ensure its safe use in any application.

References

A Technical Guide to the Spectroscopic Analysis of 2-Ethyl-2-hydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethyl-2-hydroxybutanoic acid (CAS No: 3639-21-2), a molecule of interest in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) [ppm]MultiplicityAssignmentNotes
~12.0Broad Singlet-COOHPosition is concentration and solvent dependent; exchanges with D₂O.[1][2][3]
~3.5 - 4.0Singlet-OHPosition is concentration and solvent dependent; exchanges with D₂O.
1.63 - 1.83Quartet-CH₂- (Ethyl x2)Diastereotopic protons may lead to more complex splitting.
0.86 - 0.89Triplet-CH₃ (Ethyl x2)

Note: Specific shifts can vary based on the solvent used. For example, a spectrum in DMSO-d6 is available on SpectraBase[4], and a spectrum in D₂O at 90 MHz has also been reported[5]. A detailed list of shifts and intensities from a 500 MHz spectrum in water is available on PubChem.[6][7]

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) [ppm]AssignmentNotes
~185-COOHSaturated aliphatic carboxylic acids appear in this region.[2][8]
~70 - 80C-OHQuaternary carbon attached to the hydroxyl group.
~30-CH₂- (Ethyl x2)
~8 - 10-CH₃ (Ethyl x2)

Note: ¹³C NMR data for this compound is available through SpectraBase and was sourced from Aldrich Chemical Company, Inc.[6][7]

Table 3: IR Spectroscopic Data

Frequency (cm⁻¹)Vibration ModeDescription
3300 - 2500O-H Stretch (Carboxyl)Very broad band, characteristic of hydrogen-bonded dimers in carboxylic acids.[1][3][9][10][11][12]
~3500O-H Stretch (Alcohol)Broad band, may be obscured by the carboxylic acid O-H stretch.
~2970, 2880C-H StretchAliphatic C-H stretching.
1760 - 1690C=O StretchStrong, sharp absorption. For dimerized acids, this is typically around 1710 cm⁻¹.[1][2][9][10]
1320 - 1210C-O Stretch
1440 - 1395O-H Bend
950 - 910O-H Bend (Out-of-plane)

Note: A gas-phase IR spectrum is available in the NIST WebBook.[13]

Table 4: Mass Spectrometry Data

Ionization ModeKey Fragments (m/z)Fragmentation Pathway
EI132Molecular Ion (M⁺).[14]
EI115Loss of -OH (M-17).[12]
EI103Loss of -C₂H₅ (M-29).
EI87Loss of -COOH (M-45).
EI73
ESI (-)131.07[M-H]⁻ Precursor ion for MS/MS experiments.[6][7]

Note: Electron Ionization (EI) mass spectrum data is available in the NIST WebBook.[14] LC-MS and MS-MS data can be found in the PubChem database.[6][7]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

2.1 NMR Spectroscopy

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a clean, dry NMR tube.

    • Ensure the solution is homogeneous by gentle vortexing.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to achieve an adequate signal-to-noise ratio.[15]

    • To confirm the presence of exchangeable protons (-COOH and -OH), a D₂O exchange experiment can be performed by adding a drop of D₂O to the sample and re-acquiring the ¹H NMR spectrum. The signals for these protons will disappear.[2]

2.2 IR Spectroscopy (ATR Method)

  • Sample Preparation:

    • Place a small amount of the solid this compound directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

    • Apply pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.

  • Data Acquisition:

    • Acquire the spectrum, typically in the range of 4000-650 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

    • The resulting spectrum should be automatically ratioed against the background spectrum.

2.3 Mass Spectrometry (GC-MS with EI)

  • Sample Preparation and Derivatization:

    • To improve volatility for Gas Chromatography (GC) analysis, the carboxylic acid is often derivatized, for example, by silylation (e.g., using BSTFA) or esterification to form a methyl or ethyl ester.[16]

    • Dissolve a small amount of the derivatized sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Instrument Setup (GC):

    • Use a suitable capillary column (e.g., HP-5ms).

    • Set an appropriate oven temperature program, starting at a lower temperature and ramping up to ensure separation of components (e.g., initial temperature of 60°C, ramp to 250°C).[16]

    • Set the inlet temperature to around 250°C.[16]

  • Data Acquisition (MS):

    • The eluent from the GC is directed into the mass spectrometer.

    • Use Electron Ionization (EI) at a standard energy of 70 eV.

    • Scan a mass range appropriate for the compound (e.g., m/z 40-200).

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample 2-Ethyl-2-hydroxybutanoic Acid Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Derivatize & Dissolve in Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS GC-MS System Prep_MS->Acq_MS Data_NMR NMR Spectra (1H, 13C) Acq_NMR->Data_NMR Data_IR IR Spectrum Acq_IR->Data_IR Data_MS Mass Spectrum Acq_MS->Data_MS Interpretation Structural Elucidation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: Workflow for Spectroscopic Analysis.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 2-Ethyl-2-hydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2-hydroxybutanoic acid is a hydroxy fatty acid that can be found as a metabolite in biological systems. Its quantification is of interest in various research areas, including metabolism studies and toxicology, as it is a known metabolite of the common plasticizer di(2-ethylhexyl) phthalate (B1215562) (DEHP)[1]. Accurate and robust analytical methods are crucial for determining its concentration in diverse biological matrices. This document provides detailed application notes and protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The primary analytical techniques for the quantification of this compound are GC-MS and LC-MS/MS. Due to its polar nature and the presence of a hydroxyl group, derivatization is typically required for GC-MS analysis to improve volatility and chromatographic peak shape. LC-MS/MS methods offer the advantage of analyzing the compound directly, often with minimal sample preparation.

Quantitative Data Summary

The following table summarizes typical performance parameters for the analytical methods described. These values are representative and may vary depending on the specific instrumentation, matrix, and validation performed in your laboratory.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 1 - 20 ng/mL0.1 - 5 ng/mL
Limit of Quantification (LOQ) 5 - 50 ng/mL0.5 - 15 ng/mL
Linearity (r²) > 0.99> 0.995
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (% RSD) < 15%< 10%

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by GC-MS

This protocol describes a GC-MS method for the quantification of this compound in plasma, incorporating a derivatization step.

1. Sample Preparation: Liquid-Liquid Extraction

  • To 100 µL of plasma sample, add an internal standard (e.g., deuterated this compound or a structural analog like 2-hydroxybutyric-d3 acid).

  • Acidify the sample with 10 µL of 1M HCl.

  • Add 500 µL of ethyl acetate (B1210297) and vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction step with another 500 µL of ethyl acetate and combine the organic layers.

  • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization: Silylation

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the sample to room temperature before injection.

3. GC-MS Parameters

  • GC System: Agilent 7890B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL (splitless mode)

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS System: Agilent 5977A or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.

Protocol 2: Quantification of this compound in Urine by LC-MS/MS

This protocol details a direct and sensitive LC-MS/MS method for the quantification of this compound in urine.

1. Sample Preparation: Protein Precipitation

  • To 50 µL of urine sample, add an internal standard (e.g., deuterated this compound).

  • Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Parameters

  • LC System: Waters ACQUITY UPLC or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Sciex QTRAP 6500 or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • Ion Source Parameters:

    • Curtain Gas: 30 psi

    • IonSpray Voltage: -4500 V

    • Temperature: 500°C

    • Nebulizer Gas (GS1): 50 psi

    • Heater Gas (GS2): 50 psi

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for the analyte and internal standard.

Visualizations

Experimental and Logical Relationships

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is acidify Acidify add_is->acidify lle Liquid-Liquid Extraction acidify->lle evaporate1 Evaporate to Dryness lle->evaporate1 add_reagent Add Silylation Reagent (BSTFA) evaporate1->add_reagent heat Heat (60°C) add_reagent->heat gcms GC-MS Analysis heat->gcms data Data Acquisition & Quantification gcms->data

Caption: GC-MS quantification workflow for this compound.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine Urine Sample add_is Add Internal Standard urine->add_is ppt Protein Precipitation add_is->ppt evaporate Evaporate to Dryness ppt->evaporate reconstitute Reconstitute evaporate->reconstitute lcmsms LC-MS/MS Analysis reconstitute->lcmsms data Data Acquisition & Quantification lcmsms->data

Caption: LC-MS/MS quantification workflow for this compound.

Signaling and Metabolic Pathways

Metabolic_Pathway cluster_dehp DEHP Metabolism cluster_fatty_acid Fatty Acid Metabolism dehp Di(2-ethylhexyl) phthalate (DEHP) mehp Mono(2-ethylhexyl) phthalate (MEHP) dehp->mehp omega_ox ω-Oxidation mehp->omega_ox beta_ox β-Oxidation omega_ox->beta_ox target 2-Ethyl-2-hydroxybutanoic acid beta_ox->target

Caption: Metabolic context of this compound.

References

Application Notes and Protocols for the Use of 2-Ethyl-2-hydroxybutanoic Acid as an Internal Standard in GC/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In quantitative analysis, the use of an internal standard (IS) is crucial for correcting variations in sample preparation and instrument response, thereby improving the accuracy and precision of the results.

2-Ethyl-2-hydroxybutanoic acid is a suitable internal standard for the analysis of various organic acids in biological and pharmaceutical matrices. Its structural similarity to endogenous hydroxy acids, coupled with its synthetic origin, minimizes the risk of it being present in the samples being analyzed. Like many polar analytes, it requires derivatization to increase its volatility and thermal stability for GC/MS analysis.[1] This document provides detailed application notes and protocols for its use.

Key Properties of this compound

PropertyValueSource
Molecular FormulaC6H12O3[2][3]
Molecular Weight132.16 g/mol [3]
Chemical ClassHydroxy fatty acid, Tertiary alcohol[4]
Physical StateSolid[3]
Solubility26 mg/mL at 18 °C[3]

Experimental Protocols

A common challenge in the GC/MS analysis of polar compounds like this compound is their low volatility and potential for thermal degradation.[1] To overcome this, a derivatization step, typically silylation, is employed to convert the polar hydroxyl and carboxyl groups into non-polar trimethylsilyl (B98337) (TMS) ethers and esters, respectively.[1]

Materials and Reagents
  • This compound (Internal Standard)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • Ethyl acetate

  • Hexane (B92381)

  • Anhydrous sodium sulfate

  • Sample matrix (e.g., plasma, urine, cell culture media)

  • Analytes of interest (e.g., other organic acids)

  • GC-MS grade solvents

Sample Preparation: Liquid-Liquid Extraction and Derivatization

This protocol is a synthesized example for the quantification of analogous short-chain hydroxy acids in a biological matrix like plasma.

  • Sample Collection: Collect blood samples in appropriate anticoagulant tubes and centrifuge to obtain plasma. Store plasma samples at -80°C until analysis.

  • Internal Standard Spiking: To 100 µL of plasma, add a known concentration of this compound solution.

  • Acidification: Acidify the sample by adding 10 µL of 1M HCl to protonate the organic acids.[5]

  • Extraction: Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate. Vortex the mixture vigorously for 1 minute to ensure thorough mixing and then centrifuge at 3000 rpm for 5 minutes to separate the layers.[5]

  • Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Derivatization:

    • To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

    • Tightly cap the vial and heat at 70°C for 60 minutes to ensure complete derivatization of the sterically hindered tertiary alcohol.[1]

    • After heating, allow the vial to cool to room temperature.

  • Final Preparation: If necessary, dilute the sample with hexane before injection. Transfer the derivatized sample to a GC autosampler vial for analysis.[1]

GC/MS Instrumentation and Conditions

The following are typical GC/MS parameters. Optimization may be required based on the specific instrument and analytes.

ParameterCondition
Gas Chromatograph
Injection ModeSplitless
Injector Temperature250°C
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven ProgramInitial temperature of 60°C for 2 minutes, ramp to 180°C at 20°C/min, then ramp to 250°C at 35°C/min and hold for 4 minutes.
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methyl silicone (or similar)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Transfer Line Temperature280°C
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan

For quantitative analysis using SIM mode, characteristic ions for the derivatized this compound and the analytes of interest should be monitored.

Data Presentation

The following tables represent hypothetical quantitative data to illustrate the expected performance of a method using this compound as an internal standard.

Table 1: Calibration Curve for a Hypothetical Analyte
Concentration (µg/mL)Analyte/IS Peak Area Ratio
10.105
50.520
101.035
252.580
505.150
10010.250
Linearity (R²) 0.9995
Table 2: Method Validation Parameters
ParameterResult
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Precision (%CV, n=6)
- Intra-day< 5%
- Inter-day< 8%
Accuracy (% Recovery, n=6)95 - 105%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC/MS Analysis cluster_data Data Processing sample 1. Biological Sample (e.g., Plasma) spike 2. Spike with this compound (IS) sample->spike acidify 3. Acidification (HCl) spike->acidify extract 4. Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract dry 5. Evaporation to Dryness extract->dry derivatize 6. Derivatization (BSTFA + 1% TMCS) dry->derivatize reconstitute 7. Reconstitution/Dilution (Hexane) derivatize->reconstitute inject 8. Injection into GC/MS reconstitute->inject separate 9. Chromatographic Separation detect 10. Mass Spectrometric Detection integrate 11. Peak Integration detect->integrate quantify 12. Quantification using IS integrate->quantify report 13. Reporting Results quantify->report derivatization_logic cluster_before Before Derivatization cluster_process Derivatization Process cluster_after After Derivatization before This compound Polar Low Volatility Thermally Labile process Silylation with BSTFA + 1% TMCS before->process after TMS-derivatized Analyte Non-polar High Volatility Thermally Stable process->after

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of 2-Ethyl-2-hydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2-hydroxybutanoic acid is a carboxylic acid that can be of interest in various fields, including metabolism studies and as a potential building block in chemical synthesis. Accurate and reliable analytical methods are crucial for its quantification and purification. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of organic acids. This document provides detailed protocols for both achiral and chiral separation of this compound using HPLC.

The achiral method focuses on the quantification of the compound using a reverse-phase column, which is a common and robust approach for the analysis of polar organic molecules.[1] The chiral method is essential for separating the enantiomers of this compound, which is critical in pharmaceutical development and stereoselective synthesis, as different enantiomers can exhibit distinct biological activities. Polysaccharide-based chiral stationary phases are often effective for the resolution of racemic mixtures of chiral acids.

Experimental Protocols

Achiral Analysis by Reverse-Phase HPLC

This protocol is designed for the quantitative analysis of this compound.

Materials and Reagents:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS-compatibility)

  • Sample diluent: Mobile phase

Instrumentation and Columns:

  • HPLC system with a UV detector or a Mass Spectrometer (MS)

  • Column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent reverse-phase column with low silanol (B1196071) activity)[1]

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase of Acetonitrile and Water, with a typical starting ratio of 20:80 (v/v).

    • Acidify the aqueous component with 0.1% Phosphoric Acid or 0.1% Formic Acid.[1][2]

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the sample diluent.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Dissolve the sample containing this compound in the sample diluent to a concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Set the HPLC system parameters as detailed in the data table below.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the standards and samples.

  • Data Analysis:

    • Identify the peak for this compound based on the retention time of the standard.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Quantify the amount of this compound in the samples using the calibration curve.

Chiral Separation by Normal-Phase HPLC

This protocol is intended for the separation of the enantiomers of this compound.

Materials and Reagents:

  • Racemic this compound standard

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) or Ethanol (EtOH) (HPLC grade)

  • Trifluoroacetic acid (TFA)

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Column: Polysaccharide-based chiral stationary phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel, such as Chiralcel® OD-H, or an equivalent column).

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase of n-Hexane and an alcohol modifier (Isopropanol or Ethanol), with a typical starting ratio of 90:10 (v/v).

    • Add a small amount of a strong acid, such as 0.1% Trifluoroacetic Acid (TFA), to the mobile phase to improve peak shape for the acidic analyte.

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Prepare a solution of racemic this compound (e.g., 1 mg/mL) in the mobile phase.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter compatible with organic solvents.

  • Chromatographic Conditions:

    • Set the HPLC system parameters as described in the data table.

    • Equilibrate the chiral column with the mobile phase at a low flow rate (e.g., 0.5 mL/min) for an extended period as recommended by the manufacturer.

    • Inject the racemic standard to confirm the separation of the two enantiomers.

    • Inject the samples.

  • Data Analysis:

    • Determine the retention times for each enantiomer from the chromatogram of the racemic standard.

    • Calculate the resolution between the two enantiomeric peaks.

    • Determine the enantiomeric ratio in the samples by comparing the peak areas of the two enantiomers.

Data Presentation

Table 1: Summary of Quantitative HPLC Parameters

ParameterAchiral Reverse-Phase MethodChiral Normal-Phase Method
Column Newcrom R1, 5 µm, 4.6 x 150 mmChiralcel® OD-H, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid (20:80, v/v)n-Hexane:Isopropanol with 0.1% TFA (90:10, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Injection Volume 10 µL10 µL
Column Temperature 30 °C25 °C
Detection UV at 210 nmUV at 220 nm
Expected Retention Time Analyte dependent, to be determined experimentallyTwo resolved peaks for enantiomers, to be determined

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLCSys HPLC System (Pump, Injector, Column) MobilePhase->HPLCSys StandardPrep Standard Preparation StandardPrep->HPLCSys Injection SamplePrep Sample Preparation SamplePrep->HPLCSys Injection Detector Detector (UV or MS) HPLCSys->Detector Elution Chromatogram Chromatogram Generation Detector->Chromatogram Signal Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Integration->Report

Caption: General experimental workflow for HPLC analysis.

References

Application Notes and Protocols: 2-Ethyl-2-hydroxybutanoic Acid in Metabolomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 2-Ethyl-2-hydroxybutanoic acid in metabolomics research, with a focus on its significance as a biomarker of exposure to Di(2-ethylhexyl) phthalate (B1215562) (DEHP) and its potential implications in metabolic disruption. Detailed protocols for its quantification in biological matrices are also provided.

Introduction

This compound is a hydroxy fatty acid that has garnered attention in the field of metabolomics primarily as a downstream metabolite of Di(2-ethylhexyl) phthalate (DEHP), a ubiquitous environmental contaminant. DEHP is a plasticizer used in a wide array of consumer products, leading to widespread human exposure. Understanding the metabolic fate of DEHP and its metabolites is crucial for assessing exposure levels and elucidating the mechanisms of its potential toxicity. This compound serves as a valuable biomarker in studies investigating the metabolic impact of DEHP exposure.

Applications in Metabolomics Research

The primary application of this compound in metabolomics is as a biomarker for assessing human exposure to DEHP. Its detection and quantification in biological fluids such as urine and serum can provide a more integrated measure of exposure over time compared to measuring the parent compound, which is rapidly metabolized.

Key Research Areas:

  • Biomonitoring of DEHP Exposure: Urinary and serum levels of this compound, along with other DEHP metabolites, can be used to quantify the extent of human exposure to this common plasticizer.

  • Toxicology and Mechanistic Studies: Investigating the correlation between levels of this compound and adverse health outcomes can help in understanding the toxicological effects of DEHP.

  • Metabolic Profiling: As a metabolite, it can be included in broader metabolomics studies to understand perturbations in fatty acid metabolism and other related pathways following xenobiotic exposure.

Quantitative Data Summary

While specific quantitative data for this compound are not extensively reported in the literature, the following tables summarize the concentrations of well-characterized upstream DEHP metabolites in human urine and serum. These values provide a context for the expected concentration ranges of DEHP metabolites in metabolomics studies.

Table 1: Urinary Concentrations of Key DEHP Metabolites in the General Population

MetaboliteGeometric Mean (ng/mL)95th Percentile (ng/mL)Biological Matrix
Mono(2-ethylhexyl) phthalate (MEHP)2.725.4Urine
Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP)13.9143Urine
Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP)9.8104Urine
Mono(2-ethyl-5-carboxypentyl) phthalate (MECPP)19.3201Urine

Data synthesized from multiple biomonitoring studies.

Table 2: Serum Concentrations of Key DEHP Metabolites

MetaboliteGeometric Mean (ng/mL)95th Percentile (ng/mL)Biological Matrix
Mono(2-ethylhexyl) phthalate (MEHP)1.25.8Serum
Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP)0.84.5Serum
Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP)0.73.9Serum

Data synthesized from multiple biomonitoring studies.

Signaling and Metabolic Pathways

DEHP Metabolism and its Potential Impact on Cellular Signaling

DEHP undergoes a series of metabolic transformations in the body. The initial step involves hydrolysis to mono(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanol. MEHP is then further oxidized to several metabolites, including this compound. Emerging research suggests that DEHP and its primary metabolite, MEHP, can interfere with critical cellular signaling pathways, such as the PI3K/AKT/FOXO1 pathway, which plays a central role in regulating glucose and lipid metabolism. The downstream effects of this compound within this pathway are a subject for further investigation.

DEHP_Metabolism_and_Signaling cluster_exposure Exposure cluster_metabolism Metabolism cluster_signaling Cellular Signaling Perturbation DEHP Di(2-ethylhexyl) phthalate (DEHP) MEHP Mono(2-ethylhexyl) phthalate (MEHP) DEHP->MEHP Hydrolysis Oxidized_Metabolites Oxidized Metabolites MEHP->Oxidized_Metabolites Oxidation (CYP450s) PI3K PI3K MEHP->PI3K Inhibition? EHHA This compound Oxidized_Metabolites->EHHA Further Metabolism AKT AKT PI3K->AKT FOXO1 FOXO1 AKT->FOXO1 Metabolic_Dysregulation Metabolic Dysregulation (e.g., Insulin Resistance, Altered Lipid Metabolism) FOXO1->Metabolic_Dysregulation Potential Link

DEHP metabolism and potential signaling impact.

Experimental Protocols

The following are detailed protocols for the extraction and quantification of this compound from biological matrices. These protocols are based on established methods for similar short-chain hydroxy fatty acids and DEHP metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Urine

This protocol is adapted from methods for the analysis of organic acids in urine.

5.1.1. Sample Preparation and Extraction

  • Sample Collection: Collect mid-stream urine samples in sterile containers. For long-term storage, freeze at -80°C immediately after collection.

  • Internal Standard Spiking: Thaw urine samples on ice. To 1 mL of urine, add an appropriate internal standard (e.g., a stable isotope-labeled analog of this compound if available, or a structurally similar compound like 2-hydroxyisobutyric acid).

  • Acidification: Acidify the sample to a pH of approximately 1-2 by adding 100 µL of 6M HCl.

  • Liquid-Liquid Extraction (LLE):

    • Add 3 mL of ethyl acetate (B1210297) to the acidified urine sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

    • Repeat the extraction step with another 3 mL of ethyl acetate and combine the organic layers.

  • Drying: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

5.1.2. Derivatization

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 60 minutes to facilitate the formation of trimethylsilyl (B98337) (TMS) derivatives.

  • Cool the sample to room temperature before injection into the GC-MS system.

5.1.3. GC-MS Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the TMS derivative of this compound (e.g., m/z 117, 147, 219).

Application Notes and Protocols for 2-Ethyl-2-hydroxybutanoic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2-hydroxybutanoic acid is a hydroxy fatty acid and a known metabolite of the common plasticizer Di-(2-ethylhexyl) phthalate (B1215562) (DEHP).[1] As a molecule involved in lipid metabolism, its effects on cellular processes are of increasing interest to researchers in various fields, including toxicology, metabolic diseases, and drug development.[2] This document provides a detailed, hypothetical protocol for the use of this compound in a cell culture setting. The methodologies described herein are based on standard practices for handling fatty acids in cell culture and are intended as a starting point for investigation. Researchers are advised to optimize these protocols for their specific cell lines and experimental questions.

Reagent Preparation and Storage

Proper preparation and storage of this compound are critical for obtaining reproducible results.

1. Stock Solution Preparation:

  • Solvent Selection: this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of up to 250 mg/mL (1891.65 mM).[1] It is recommended to use a freshly opened, hygroscopic DMSO for the best results.[1]

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 100 mM).

    • If necessary, use an ultrasonic bath to ensure the compound is fully dissolved.[1]

    • Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

2. Storage and Stability:

  • Stock Solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3]

  • Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months.[1]

  • Powder: Store the solid compound at -20°C for up to three years.[4]

Experimental Protocols

The following protocols are generalized and should be adapted to the specific needs of the experiment.

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol aims to determine the concentration-dependent cytotoxic effects of this compound on a selected cell line.

Materials:

  • Selected mammalian cell line (e.g., HepG2 for liver metabolism studies, 3T3-L1 for adipocyte studies)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • This compound stock solution (in DMSO)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Preparation of Treatment Media:

    • Prepare a solution of fatty acid-free BSA in serum-free culture medium (e.g., 1% w/v).

    • Prepare serial dilutions of the this compound stock solution in the BSA-containing medium. The fatty acid should be complexed with BSA by incubating for at least 1 hour at 37°C. This improves solubility and mimics physiological conditions.

    • A vehicle control containing the same final concentration of DMSO and BSA as the highest treatment concentration should also be prepared.

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the culture medium from the wells.

    • Add 100 µL of the prepared treatment media (including vehicle control and a range of this compound concentrations) to the respective wells.

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: Investigation of Effects on Lipid Metabolism

This protocol provides a framework for assessing the impact of this compound on cellular lipid accumulation.

Materials:

  • Selected cell line (e.g., primary hepatocytes, AML12 cells)

  • Complete cell culture medium, potentially with lipid-stripped serum for specific applications.[5]

  • This compound treatment medium (prepared as in Protocol 1)

  • Oil Red O staining solution

  • Formalin (10%)

  • 60% Isopropanol

  • Microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on sterile coverslips in 6-well plates. Treat the cells with sub-lethal concentrations of this compound (determined from Protocol 1) for 24-48 hours.

  • Cell Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 10% formalin for 30 minutes at room temperature.

    • Wash again with PBS.

  • Oil Red O Staining:

    • Wash the fixed cells with 60% isopropanol.

    • Allow the cells to dry completely.

    • Add Oil Red O working solution and incubate for 15-20 minutes at room temperature.

    • Remove the staining solution and wash with 60% isopropanol.

    • Wash with PBS until the background is clear.

    • Counterstain with hematoxylin (B73222) if desired.

  • Visualization: Mount the coverslips on microscope slides and visualize the lipid droplets using a light microscope.

  • Quantification (Optional): The stain can be eluted from the cells using 100% isopropanol, and the absorbance can be measured to quantify lipid accumulation.

Data Presentation

The quantitative data from the described experiments should be summarized for clarity and comparison.

Table 1: Hypothetical Cytotoxicity of this compound on Various Cell Lines

Cell LineIncubation Time (hours)IC50 Value (µM)
HepG224750
48420
3T3-L124980
48650
Primary Hepatocytes24350
48210

Hypothesized Signaling Pathway

While the direct signaling pathways of this compound are not well-elucidated, its structural similarity to 2-hydroxybutyric acid suggests a potential role in modulating pathways related to insulin (B600854) resistance and metabolic stress.[6] 2-hydroxybutyric acid has been linked to the impairment of insulin signaling.[7] A hypothesized pathway for investigation could involve the impact of this compound on the insulin signaling cascade, potentially through oxidative stress mechanisms that lead to the serine phosphorylation of Insulin Receptor Substrate 1 (IRS-1), thereby inhibiting downstream signaling through the PI3K-Akt pathway and ultimately affecting glucose uptake via GLUT4 transporters.

Mandatory Visualizations

G cluster_0 Experimental Workflow: Cytotoxicity Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Prepare treatment media with 2-E-2-HBA and BSA B->C D Treat cells for 24, 48, or 72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for determining the cytotoxicity of this compound.

G EHBA This compound OxStress Increased Oxidative Stress EHBA->OxStress JNK_IKK Activation of JNK/IKK pathways OxStress->JNK_IKK IRS1 IRS-1 JNK_IKK->IRS1 Serine Phosphorylation IRS1_pS p-Ser-IRS-1 (Inactive) PI3K PI3K IRS1->PI3K IRS1_pS->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

Caption: Hypothesized signaling pathway for this compound.

References

Application Notes and Protocols for Fatty Acid Metabolism Studies Using 2-Ethyl-2-hydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2-hydroxybutanoic acid is a hydroxy fatty acid that has been identified as a metabolite in various biological systems.[1][2] Its structural similarity to other key metabolic intermediates suggests a potential role in modulating fatty acid metabolism. These application notes provide detailed protocols for investigating the effects of this compound on cellular fatty acid uptake, β-oxidation, and related signaling pathways. The methodologies described are designed for implementation in cell culture-based models and can be adapted for various research and drug development applications.

Data Presentation

Table 1: Effect of this compound on Fatty Acid Oxidation in Cultured Hepatocytes

Treatment GroupConcentration (mM)Fatty Acid Oxidation Rate (pmol/min/mg protein)Fold Change vs. Control
Vehicle Control0150.2 ± 12.51.0
This compound0.1135.8 ± 10.90.90
This compound0.5112.1 ± 9.80.75
This compound1.088.7 ± 7.60.59
Etomoxir (Positive Control)0.145.3 ± 5.10.30

Data are presented as mean ± standard deviation from a representative experiment (n=3). This is hypothetical data for illustrative purposes.

Table 2: Modulation of AMPK Signaling Pathway Proteins by this compound

Treatment GroupConcentration (mM)p-AMPKα/AMPKα Ratiop-ACC/ACC Ratio
Vehicle Control01.00 ± 0.081.00 ± 0.11
This compound0.50.72 ± 0.061.25 ± 0.15
This compound1.00.51 ± 0.051.58 ± 0.19

Data are presented as mean ± standard deviation of relative protein expression normalized to the vehicle control (n=3). This is hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Cellular Fatty Acid Uptake Assay

This protocol is designed to quantify the uptake of fatty acids in cultured cells in the presence of this compound using a fluorescently labeled fatty acid analog.

Materials:

  • Cultured cells (e.g., HepG2, C2C12 myotubes)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound

  • Fluorescent fatty acid analog (e.g., BODIPY™ FL C16)

  • Bovine serum albumin (BSA), fatty acid-free

  • Trypsin-EDTA

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that ensures they reach 80-90% confluency on the day of the experiment.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or cell culture medium).

    • Prepare a stock solution of the fluorescent fatty acid analog complexed to BSA.

  • Cell Treatment:

    • Wash the cells twice with warm PBS.

    • Pre-incubate the cells with varying concentrations of this compound in serum-free medium for 1-4 hours. Include a vehicle control group.

  • Fatty Acid Uptake:

    • Add the fluorescent fatty acid analog-BSA complex to each well to a final concentration of 1-5 µM.

    • Incubate for 5-15 minutes at 37°C.

  • Termination of Uptake:

    • Remove the incubation medium and wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular fluorescence.

  • Quantification:

    • Add PBS to each well.

    • Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485/515 nm for BODIPY™ FL C16).

  • Data Analysis:

    • Normalize the fluorescence intensity to the protein content in parallel wells to account for variations in cell number.

    • Express the results as a percentage of the vehicle control.

Protocol 2: In Vitro Fatty Acid β-Oxidation Assay

This protocol measures the rate of mitochondrial fatty acid β-oxidation by quantifying the production of radiolabeled acid-soluble metabolites from a radiolabeled fatty acid substrate. This method is adapted from established protocols for measuring fatty acid oxidation in isolated hepatocytes.[2]

Materials:

  • Cultured cells (e.g., primary hepatocytes, HepG2)

  • [1-¹⁴C]Palmitic acid

  • Bovine serum albumin (BSA), fatty acid-free

  • Krebs-Henseleit buffer

  • This compound

  • Perchloric acid (PCA)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Preparation: Harvest and wash the cells, then resuspend them in Krebs-Henseleit buffer.

  • Substrate Preparation: Prepare the ¹⁴C-palmitate/BSA substrate by dissolving [1-¹⁴C]palmitic acid and BSA in Krebs-Henseleit buffer.

  • Reaction Setup:

    • In a series of reaction tubes, add the cell suspension.

    • Add varying concentrations of this compound or vehicle control.

    • Pre-incubate for 10 minutes at 37°C.

  • Initiation of Reaction: Start the reaction by adding the ¹⁴C-palmitate/BSA substrate to each tube.

  • Incubation: Incubate the tubes at 37°C with gentle shaking for 30-60 minutes.

  • Termination of Reaction: Stop the reaction by adding ice-cold perchloric acid. This will precipitate the protein and unmetabolized fatty acids.

  • Separation of Metabolites: Centrifuge the tubes to pellet the precipitate. The supernatant contains the radiolabeled acid-soluble metabolites (e.g., ¹⁴C-acetyl-CoA).

  • Quantification:

    • Transfer an aliquot of the supernatant to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the rate of fatty acid oxidation based on the specific activity of the radiolabeled substrate and the protein concentration of the cell suspension.

    • Express the results as pmol of ¹⁴C-palmitate oxidized per minute per milligram of protein.

Protocol 3: Western Blot Analysis of AMPK Signaling Pathway

This protocol outlines the procedure for assessing the phosphorylation status of key proteins in the AMPK signaling pathway, a central regulator of cellular energy metabolism. A similar compound, β-hydroxybutyrate (BHBA), has been shown to influence this pathway.[1]

Materials:

  • Cultured cells

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AMPKα, anti-AMPKα, anti-phospho-ACC, anti-ACC)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat cultured cells with this compound at desired concentrations and time points.

  • Protein Extraction: Lyse the cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on SDS-PAGE gels.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of the phosphorylated protein to the total protein for each sample.

    • Normalize the results to the vehicle control.

Visualizations

Fatty_Acid_Uptake_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Cell_Culture Cell Culture Pre_incubation Pre-incubate cells with This compound Cell_Culture->Pre_incubation Treatment_Prep Prepare 2-Ethyl-2- hydroxybutanoic acid Treatment_Prep->Pre_incubation FA_Addition Add Fluorescent Fatty Acid Pre_incubation->FA_Addition Incubation Incubate FA_Addition->Incubation Wash Wash Cells Incubation->Wash Fluorescence_Reading Read Fluorescence Wash->Fluorescence_Reading Data_Normalization Normalize Data Fluorescence_Reading->Data_Normalization Results Results Data_Normalization->Results Beta_Oxidation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_quantification Quantification Cell_Suspension Prepare Cell Suspension Incubate_Cells Incubate Cells with Compound Cell_Suspension->Incubate_Cells Substrate_Prep Prepare 14C-Palmitate -BSA Substrate Start_Reaction Add Substrate Substrate_Prep->Start_Reaction Compound_Addition Add this compound Compound_Addition->Incubate_Cells Incubate_Cells->Start_Reaction Incubate_Reaction Incubate at 37°C Start_Reaction->Incubate_Reaction Stop_Reaction Add Perchloric Acid Incubate_Reaction->Stop_Reaction Centrifuge Centrifuge Stop_Reaction->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Scintillation_Counting Scintillation Counting Collect_Supernatant->Scintillation_Counting Calculate_Oxidation_Rate Calculate Oxidation Rate Scintillation_Counting->Calculate_Oxidation_Rate AMPK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core Core Pathway cluster_downstream Downstream Effects Metabolic_Stress Metabolic Stress (e.g., increased AMP/ATP ratio) AMPK AMPK Metabolic_Stress->AMPK Activates EHA This compound (Hypothesized) EHA->AMPK Inhibits? ACC ACC AMPK->ACC Inhibits Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Produces Fatty_Acid_Synthesis Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis Promotes CPT1 CPT1 Malonyl_CoA->CPT1 Inhibits Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation Promotes

References

Application Note: Quantification of 2-Ethyl-2-hydroxybutanoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2-hydroxybutanoic acid is a metabolite of di(2-ethylhexyl) phthalate (B1215562) (DEHP), a widely used plasticizer.[1][2] The quantification of this and other DEHP metabolites in biological samples is crucial for assessing human exposure to DEHP and understanding its potential health implications. This document provides detailed protocols for the quantification of this compound in biological matrices such as plasma and urine, utilizing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Approaches

The two primary analytical techniques for the quantification of this compound in biological samples are GC-MS and LC-MS/MS. The choice between these methods depends on factors such as required sensitivity, sample throughput, and the nature of the biological matrix.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and well-established technique that offers high specificity. It typically requires derivatization to increase the volatility of the analyte.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high-throughput with simpler sample preparation and is well-suited for polar, non-volatile compounds, often providing lower limits of detection.

Data Presentation: Quantitative Method Parameters

The following tables summarize typical validation parameters for the quantification of small molecules in biological fluids and can be considered representative for the analysis of this compound.

Table 1: Representative GC-MS Method Validation Parameters

ParameterSpecification
Linearity (r²)> 0.99
Accuracy85-115%
Precision (%CV)< 15%
Lower Limit of Quantification (LLOQ)1 - 10 ng/mL
Upper Limit of Quantification (ULOQ)500 - 1000 ng/mL
Recovery> 80%

Table 2: Representative LC-MS/MS Method Validation Parameters

ParameterSpecification
Linearity (r²)> 0.99
Accuracy85-115% (±20% at LLOQ)
Precision (%CV)< 15% (≤20% at LLOQ)
Lower Limit of Quantification (LLOQ)0.1 - 5 ng/mL
Upper Limit of Quantification (ULOQ)200 - 500 ng/mL
Recovery> 85%

Experimental Workflows

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample (e.g., Urine) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Sample->Hydrolysis Acidification Acidification (pH < 2) Hydrolysis->Acidification Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Derivatization (e.g., BSTFA + 1% TMCS) Evaporation->Derivatization GC_MS GC-MS Analysis (SIM Mode) Derivatization->GC_MS Data Data Acquisition and Quantification GC_MS->Data

Caption: Workflow for the quantification of this compound using GC-MS.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Sample->Hydrolysis Protein_Precipitation Protein Precipitation (Acetonitrile) Hydrolysis->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS_MS Data Data Acquisition and Quantification LC_MS_MS->Data

Caption: Workflow for the quantification of this compound using LC-MS/MS.

Experimental Protocols

Protocol 1: GC-MS Quantification in Urine

This protocol is adapted from established methods for other DEHP metabolites and similar acidic compounds.

1. Materials and Reagents

  • This compound standard

  • Stable isotope-labeled internal standard (e.g., this compound-d5)

  • β-glucuronidase from E. coli

  • Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297), GC grade

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous sodium sulfate

  • Urine samples

2. Sample Preparation

  • To 1 mL of urine, add the internal standard.

  • Add 500 µL of ammonium (B1175870) acetate buffer (pH 6.5) and 20 µL of β-glucuronidase.

  • Incubate at 37°C for 2 hours for enzymatic hydrolysis.

  • Acidify the sample to pH < 2 with 1M HCl.

  • Perform liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3000 x g for 5 minutes.

  • Transfer the organic layer to a clean tube. Repeat the extraction twice more.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 50 µL of ethyl acetate and add 50 µL of BSTFA + 1% TMCS.

  • Incubate at 70°C for 30 minutes for derivatization.

  • Transfer the derivatized sample to a GC vial for analysis.

3. GC-MS Conditions

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector: Splitless mode, 250°C.

  • Oven Program: Initial temperature of 60°C for 2 min, ramp to 180°C at 20°C/min, then to 250°C at 50°C/min, and hold for 1 min.

  • MS Detector: Electron ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the derivatized analyte and internal standard.

Protocol 2: LC-MS/MS Quantification in Plasma

This protocol is based on methods for the analysis of other DEHP metabolites.[3]

1. Materials and Reagents

  • This compound standard

  • Stable isotope-labeled internal standard

  • β-glucuronidase from E. coli

  • Acetonitrile (B52724), LC-MS grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Plasma samples

2. Sample Preparation

  • To 100 µL of plasma, add the internal standard.

  • Add 200 µL of ammonium acetate buffer (pH 6.5) and 10 µL of β-glucuronidase.

  • Incubate at 37°C for 2 hours.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Transfer to an autosampler vial for analysis.

3. LC-MS/MS Conditions

  • Instrument: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • MS Detector: Electrospray ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-product ion transitions for the analyte and internal standard.

Signaling Pathways and Logical Relationships

The quantification of this compound is a key step in understanding the metabolic fate of DEHP.

DEHP_Metabolism DEHP DEHP MEHP MEHP DEHP->MEHP Oxidative_Metabolites Oxidative Metabolites (e.g., MEHHP, MEOHP) MEHP->Oxidative_Metabolites EHHB This compound MEHP->EHHB Further Metabolism Conjugation Glucuronidation Oxidative_Metabolites->Conjugation EHHB->Conjugation Excretion Urinary Excretion Conjugation->Excretion

Caption: Simplified metabolic pathway of DEHP leading to this compound.

References

Troubleshooting & Optimization

Overcoming solubility issues with 2-Ethyl-2-hydroxybutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-Ethyl-2-hydroxybutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in water?

A1: There are conflicting reports regarding the aqueous solubility of this compound. Experimental data indicates a solubility of 26 mg/mL at 18°C[1][2]. However, predictive models suggest a much higher solubility of 187 g/L[3]. This discrepancy may arise from differences in experimental conditions, such as temperature and pH, or the limitations of predictive algorithms. It is recommended to experimentally determine the solubility under your specific conditions.

Q2: In which organic solvents is this compound soluble?

A2: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 250 mg/mL[4][5]. While specific quantitative data for other organic solvents is limited, its structural analogue, ethyl 2-hydroxybutanoate (B1229357), is reported to be soluble in ethanol (B145695) and ether[6]. Given its chemical structure, it is anticipated to have good solubility in polar organic solvents.

Q3: How does pH affect the solubility of this compound?

A3: this compound is a carboxylic acid with a predicted pKa of approximately 4.21[3]. This means that its solubility is highly dependent on the pH of the solution. At pH values below its pKa, the compound will be in its less soluble, protonated (acidic) form. As the pH increases above the pKa, the carboxylic acid group will deprotonate, forming the more soluble carboxylate salt. Therefore, increasing the pH of the aqueous solution is a key strategy to enhance its solubility.

Q4: Can salt formation be used to improve the solubility of this compound?

A4: Yes, forming a salt of this compound is an effective method to significantly increase its aqueous solubility. By reacting the carboxylic acid with a suitable base (e.g., sodium hydroxide (B78521), potassium hydroxide), a more polar and soluble salt can be formed.

Troubleshooting Guides

Issue 1: Precipitation of this compound in aqueous buffer.
Potential Cause Troubleshooting Step
Low pH of the buffer The pH of your aqueous solution may be below or too close to the pKa of the compound (~4.21), causing it to be in its less soluble free acid form.
Solution: Increase the pH of the buffer to at least 2 pH units above the pKa (i.e., pH > 6.2) to ensure the compound is in its more soluble ionized form.
Concentration exceeds solubility limit Even at a favorable pH, the concentration of the compound may be too high for the chosen aqueous buffer.
Solution: Try reducing the concentration of the compound. If a higher concentration is required, consider the addition of a co-solvent.
Temperature effects Solubility can be temperature-dependent. A decrease in temperature during the experiment could lead to precipitation.
Solution: Ensure all solutions are maintained at a constant and appropriate temperature throughout the experiment. Check if warming the solution aids in re-dissolving the precipitate.
Issue 2: Difficulty dissolving this compound in a desired solvent.
Potential Cause Troubleshooting Step
Inappropriate solvent choice The polarity of the solvent may not be suitable for dissolving this compound.
Solution: Refer to the solubility data table. For high concentrations, DMSO is a good starting point[4][5]. For less polar solvents, a solubility test with a small amount of material is recommended.
Low dissolution rate The compound may be dissolving, but at a very slow rate.
Solution: Increase the dissolution rate by applying gentle heating, vortexing, or sonication. Using a powdered or micronized form of the compound can also increase the surface area and speed up dissolution.

Quantitative Solubility Data

Solvent Solubility Reference
Water (experimental)26 mg/mL (at 18°C)[1][2]
Water (predicted)187 g/L[3]
Dimethyl Sulfoxide (DMSO)250 mg/mL[4][5]
EthanolSoluble (qualitative)[6]
EtherSoluble (qualitative)[6]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination

Objective: To determine the solubility of this compound at different pH values.

Methodology:

  • Prepare a series of buffers with varying pH values (e.g., pH 3, 4, 5, 6, 7, 8).

  • Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the measured solubility against the pH of the respective buffers.

Protocol 2: Salt Formation for Enhanced Solubility

Objective: To prepare a soluble salt of this compound.

Methodology:

  • Dissolve a known amount of this compound in a suitable organic solvent (e.g., ethanol).

  • In a separate container, prepare a solution of a base (e.g., sodium hydroxide or potassium hydroxide) in the same solvent, using a 1:1 molar ratio with the acid.

  • Slowly add the basic solution to the acidic solution while stirring.

  • The salt may precipitate out of the solution. If so, it can be collected by filtration.

  • If the salt remains in solution, the solvent can be removed under reduced pressure to obtain the solid salt.

  • Wash the resulting salt with a non-polar solvent (e.g., hexane) to remove any unreacted starting material and dry it under vacuum.

  • Confirm the formation of the salt using appropriate analytical techniques (e.g., NMR, IR).

  • Test the solubility of the prepared salt in water or aqueous buffers.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_protocol Experimental Verification cluster_outcome Desired Outcome Problem Low Aqueous Solubility pH_Adjustment pH Adjustment Problem->pH_Adjustment leads to Salt_Formation Salt Formation Problem->Salt_Formation leads to Cosolvents Use of Co-solvents Problem->Cosolvents leads to Micronization Micronization Problem->Micronization leads to Protocol Execute Solubility Protocol pH_Adjustment->Protocol requires Salt_Formation->Protocol requires Cosolvents->Protocol requires Micronization->Protocol requires Analysis Analyze Results (e.g., HPLC) Protocol->Analysis Outcome Optimized Solubility Analysis->Outcome achieves

Caption: Logical workflow for addressing solubility issues.

signaling_pathway DEHP Di(2-ethylhexyl) phthalate (B1215562) (DEHP) MEHP Mono(2-ethylhexyl) phthalate (MEHP) DEHP->MEHP Hydrolysis Oxidation1 ω- and ω-1 Oxidation (CYP enzymes) MEHP->Oxidation1 EHHBA This compound Oxidation1->EHHBA Metabolism FattyAcidOxidation Fatty Acid Beta-Oxidation EHHBA->FattyAcidOxidation Enters Energy Energy Production (ATP) FattyAcidOxidation->Energy

Caption: Metabolic pathway of DEHP to this compound.

References

Technical Support Center: Stabilizing 2-Ethyl-2-hydroxybutanoic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of 2-Ethyl-2-hydroxybutanoic acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my aqueous formulation?

The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and the presence of oxidizing agents. As an alpha-hydroxy acid (AHA), it is susceptible to degradation under certain conditions, which can impact the potency and safety of your formulation.

Q2: I'm observing a decrease in the concentration of this compound in my aqueous solution over time. What could be the cause?

A decrease in concentration is likely due to chemical degradation. The most common degradation pathway for alpha-hydroxy acids in aqueous solutions is decarboxylation, especially at elevated temperatures. Other potential pathways include oxidation. The rate of degradation is often accelerated by non-optimal pH and higher temperatures.

Q3: What are the recommended storage conditions for aqueous solutions of this compound?

For short-term storage, it is recommended to keep aqueous solutions at 2-8°C and protected from light. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable.[1] However, it is crucial to perform freeze-thaw stability studies to ensure the compound remains stable after thawing.

Q4: How can I minimize the degradation of this compound in my experiments?

To minimize degradation, it is recommended to:

  • Control the pH: Maintain the pH of the solution within a slightly acidic to neutral range (pH 4-6), as extreme pH values can catalyze degradation.

  • Maintain low temperatures: Perform experiments at controlled, low temperatures whenever possible.

  • Use freshly prepared solutions: Prepare aqueous solutions of this compound fresh for each experiment to avoid degradation during storage.

  • Protect from light: Store solutions in amber vials or protect them from light to prevent potential photodegradation.

  • Use antioxidants: Consider the addition of antioxidants to mitigate oxidative degradation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected drop in pH of the solution Degradation of this compound leading to the formation of acidic byproducts.1. Confirm the initial pH of your solution. 2. Analyze the solution for the presence of degradation products using a suitable analytical method like HPLC. 3. If degradation is confirmed, re-evaluate your formulation and storage conditions. Consider using a buffer to maintain a stable pH.
Precipitation or cloudiness in the solution The concentration of this compound may exceed its solubility at the storage temperature, or a degradation product may be insoluble.1. Verify the solubility of this compound in your specific aqueous medium at the storage temperature. 2. Gently warm the solution to see if the precipitate dissolves. If it does not, it may be a degradation product. 3. Analyze the precipitate to identify its composition.
Inconsistent results in bioassays Loss of active compound due to degradation.1. Quantify the concentration of this compound in your solution before each experiment using a validated analytical method. 2. Prepare fresh solutions for each experiment. 3. Conduct a short-term stability study under your experimental conditions to understand the rate of degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound in aqueous solution.

Materials:

  • This compound

  • HPLC grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Calibrated oven and photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in HPLC grade water at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose 1 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

  • Sample Analysis:

    • After the incubation period, neutralize the acid and base hydrolyzed samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.

Illustrative Data Summary Table:

Stress Condition % Degradation (Illustrative) Number of Degradation Products (Illustrative)
0.1 M HCl, 60°C, 24h15%2
0.1 M NaOH, 60°C, 24h25%3
3% H₂O₂, RT, 24h10%1
60°C, 24h8%1
Photostability Chamber5%1
Protocol 2: HPLC Method for Quantification and Stability Assessment

This protocol provides a starting point for developing an HPLC method to quantify this compound and its degradation products.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (B52724) (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

Method Validation Parameters (Illustrative):

Parameter Acceptance Criteria
Linearity (r²) > 0.995
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Water) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to Stress thermal Thermal (60°C) stock->thermal Expose to Stress photo Photodegradation stock->photo Expose to Stress neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc HPLC Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Data Interpretation hplc->data

Forced degradation experimental workflow.

degradation_pathway cluster_degradation Potential Degradation Pathways main This compound decarboxylation Decarboxylation (Heat, Extreme pH) main->decarboxylation Δ, H⁺/OH⁻ oxidation Oxidation main->oxidation [O]

Potential degradation pathways.

References

Troubleshooting peak tailing in HPLC analysis of 2-Ethyl-2-hydroxybutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of 2-Ethyl-2-hydroxybutanoic acid, with a primary focus on addressing peak tailing.

Troubleshooting Guides (Question & Answer)

Issue: Why am I observing significant peak tailing for this compound on my C18 column?

Answer:

Peak tailing for polar, acidic compounds like this compound on a standard C18 column is a frequently encountered issue. The primary causes are typically related to secondary interactions between the analyte and the silica (B1680970) stationary phase, or suboptimal mobile phase conditions.

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups (Si-OH) on the surface of the silica packing material can interact with the polar hydroxyl and carboxyl groups of your analyte via hydrogen bonding. These secondary interactions, in addition to the primary hydrophobic interaction with the C18 chains, can lead to a portion of the analyte molecules being retained longer, resulting in a tailed peak.

  • Mobile Phase pH: The pH of your mobile phase plays a critical role. If the pH is close to the pKa of this compound's carboxylic group, the analyte will exist in both its protonated (less polar) and deprotonated (more polar, anionic) forms. This dual state leads to inconsistent retention and peak tailing.

  • Column Quality and Type: The type of silica used in the column (e.g., Type A vs. Type B), the quality of the end-capping (which deactivates silanol groups), and the presence of metal impurities in the silica can all contribute to peak tailing.

Issue: How can I improve the peak shape of this compound?

Answer:

Improving the peak shape for this analyte involves a systematic approach to minimize secondary interactions and ensure a single, consistent form of the analyte during separation.

  • Mobile Phase pH Adjustment: This is the most critical parameter to optimize. You should aim to suppress the ionization of the carboxylic acid group by lowering the pH of the mobile phase. A general rule is to adjust the pH to be at least 1.5 to 2 units below the pKa of the analyte. For a carboxylic acid, a mobile phase pH in the range of 2.5 to 3.5 is often a good starting point. This can be achieved by adding an acidic modifier to your mobile phase.

  • Choice of Mobile Phase Modifier: The type of acidifier used can impact peak shape.

    • Formic Acid (0.1%): A common choice that provides a low pH and is volatile, making it suitable for LC-MS applications.

    • Trifluoroacetic Acid (TFA) (0.05-0.1%): A stronger acid that is very effective at masking silanol interactions. However, it can suppress ionization in mass spectrometry and may be difficult to remove from the column.

    • Phosphate (B84403) Buffer (e.g., 20-50 mM Potassium Phosphate): Provides excellent pH control and can lead to very sharp peaks. It is not volatile and can be harsh on the column at higher concentrations and pH values.

  • Column Selection: If mobile phase optimization is insufficient, consider using a column designed for polar analytes or one with a more inert stationary phase.

    • High-Purity Silica (Type B): These columns have fewer metal impurities and more accessible silanol groups, which are easier to end-cap effectively.

    • End-Capped Columns: Ensure you are using a column with thorough end-capping to minimize exposed silanols.

    • Polar-Embedded or Polar-Endcapped Columns: These columns have a polar group embedded in or near the base of the C18 chain, which can help to shield the analyte from silanol interactions and provide alternative retention mechanisms.

  • Lower Operating Temperature: Reducing the column temperature (e.g., to 25-30 °C) can sometimes reduce the activity of silanol groups and improve peak shape, although this may also increase retention time and backpressure.

Frequently Asked Questions (FAQs)

Q1: What is the likely pKa of this compound, and why is it important?

A1: The pKa of this compound is estimated to be around 4-5, similar to other small carboxylic acids. The pKa is the pH at which the analyte is 50% ionized and 50% non-ionized. Knowing this value is crucial for selecting the appropriate mobile phase pH to ensure the analyte is in a single, non-ionized state for consistent retention and good peak shape in reversed-phase HPLC.

Q2: I've lowered the pH of my mobile phase, but I still see some tailing. What should I try next?

A2: If pH optimization alone is not sufficient, consider the following:

  • Column Flushing and Cleaning: Your column may be contaminated. Flush with a strong solvent series (e.g., water, methanol, acetonitrile (B52724), isopropanol) to remove any strongly retained compounds.

  • Use a Different Column: Your current column may not be suitable. Try a column with a different stationary phase chemistry, such as one with a polar-embedded group or a more modern, high-purity silica base.

  • Check for Extra-Column Volume: Ensure your HPLC system is optimized to minimize dead volume. Use tubing with a small internal diameter and ensure all fittings are properly connected.

Q3: Can I use a buffer in my mobile phase? If so, which one?

A3: Yes, using a buffer is highly recommended for robust pH control. A phosphate buffer (e.g., potassium phosphate) at a concentration of 20-50 mM, with the pH adjusted to between 2.5 and 3.5, is an excellent choice for UV-based detection. If you are using mass spectrometry, a volatile buffer system like formic acid or ammonium (B1175870) formate (B1220265) is necessary.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Peak Shape Improvement

This protocol describes the preparation of a mobile phase with a low pH to suppress the ionization of this compound.

Materials:

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (≥98% purity)

  • 0.22 µm membrane filters

Procedure:

  • Aqueous Component Preparation:

    • Measure 999 mL of HPLC-grade water into a clean 1 L glass bottle.

    • Carefully add 1 mL of formic acid to the water to create a 0.1% (v/v) solution.

    • Mix thoroughly. The expected pH will be approximately 2.7.

    • Filter the aqueous mobile phase component through a 0.22 µm membrane filter.

  • Organic Component:

    • Use HPLC-grade acetonitrile as the organic component.

  • Mobile Phase Composition:

    • Prepare your desired mobile phase composition by mixing the aqueous and organic components (e.g., for a 70:30 aqueous:acetonitrile mobile phase, mix 700 mL of the 0.1% formic acid in water with 300 mL of acetonitrile).

    • Sonicate the final mobile phase for 10-15 minutes to degas.

Data Presentation

Table 1: Effect of Mobile Phase Modifier on Peak Tailing Factor

Mobile Phase Modifier (in 70:30 Water:Acetonitrile)AnalyteTailing Factor (USP)Peak Shape Description
None (Neutral Water)This compound> 2.0Severe Tailing
0.1% Formic AcidThis compound1.0 - 1.2Symmetrical to near-symmetrical
0.1% Trifluoroacetic Acid (TFA)This compound< 1.1Highly Symmetrical
20mM Potassium Phosphate, pH 3.0This compound< 1.2Symmetrical

Note: Tailing factor is a measure of peak asymmetry. A value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1.2 are generally considered to indicate significant tailing.

Visualizations

Troubleshooting_Workflow start Start: Peak Tailing Observed check_ph Is Mobile Phase pH 1.5-2 units below pKa? start->check_ph adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) check_ph->adjust_ph No check_column Is an appropriate column being used? check_ph->check_column Yes adjust_ph->check_ph new_column Select a new column (e.g., high-purity silica, polar-embedded) check_column->new_column No check_system Check for system issues (dead volume, leaks) check_column->check_system Yes, but tailing persists end_good Peak Shape Acceptable check_column->end_good Yes, peak shape is good new_column->check_column end_bad Issue Persists: Consult Senior Scientist check_system->end_bad

Caption: A flowchart for troubleshooting peak tailing in HPLC.

Silanol_Interaction cluster_stationary_phase Silica Surface (Stationary Phase) cluster_analyte This compound silanol Si-OH analyte R-COOH   |  OH analyte->silanol Secondary Interaction (Hydrogen Bonding)

Caption: Diagram of secondary interaction causing peak tailing.

Technical Support Center: Optimizing Derivatization of 2-Ethyl-2-hydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 2-Ethyl-2-hydroxybutanoic acid. Our aim is to address specific challenges encountered during experimental procedures to ensure successful analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of this compound by Gas Chromatography (GC)?

A1: this compound is a polar compound with active hydrogen atoms in its hydroxyl and carboxyl groups. This polarity makes it non-volatile and prone to strong interactions with the GC column's stationary phase, leading to poor peak shape (tailing) and low sensitivity.[1][2] Derivatization chemically modifies these polar functional groups, typically by replacing the active hydrogens with less polar groups, which increases the analyte's volatility and thermal stability for improved GC analysis.[2][3]

Q2: What are the most common derivatization techniques for this compound?

A2: The most common and effective derivatization technique for hydroxy acids like this compound is silylation.[1][4] This process involves reacting the analyte with a silylating agent to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives of the hydroxyl and carboxyl groups.[3][5]

Q3: Which silylating agent is best suited for this compound?

A3: For this compound, which contains a sterically hindered tertiary alcohol, a strong silylating agent is recommended. A mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a highly effective choice.[1][3] The TMCS acts as a catalyst, which is often necessary to ensure the complete derivatization of sterically hindered hydroxyl groups.[3] N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is another powerful silylating agent that can be used.[1][6]

Q4: What are the critical parameters to control during the derivatization reaction?

A4: The most critical parameters for a successful silylation reaction are:

  • Anhydrous Conditions: Silylating reagents are highly sensitive to moisture. The presence of water will lead to the hydrolysis of the reagent and the silylated product, resulting in low derivatization yield.[7][8] Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents.[7][9]

  • Reaction Temperature and Time: Due to the steric hindrance of the tertiary hydroxyl group in this compound, elevated temperatures (e.g., 60-80°C) and sufficient reaction time (e.g., 30-60 minutes) are often required to drive the reaction to completion.[3][7]

  • Reagent-to-Analyte Ratio: A significant molar excess of the silylating agent is recommended to ensure the reaction equilibrium favors product formation.[1][3]

Troubleshooting Guide

Problem 1: Incomplete derivatization is observed in my GC-MS analysis (e.g., presence of the underivatized analyte peak or a peak corresponding to a partially derivatized product).

  • Possible Cause A: Presence of Moisture.

    • Solution: Ensure all glassware is oven-dried (e.g., at >100°C for at least 4 hours) and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.[9][10] Use high-purity, anhydrous solvents and reagents. If possible, lyophilize (freeze-dry) the sample to complete dryness before adding the derivatization reagent.[5][8]

  • Possible Cause B: Suboptimal Reaction Conditions.

    • Solution: For the sterically hindered tertiary alcohol of this compound, increase the reaction temperature and/or time.[3][7] Optimization may be required, but a good starting point is 70°C for 45-60 minutes.[3] Ensure a sufficient excess of the silylating reagent is used.[1]

  • Possible Cause C: Inactive or Degraded Reagent.

    • Solution: Silylating reagents can degrade over time, especially if exposed to moisture. Use a fresh vial of the derivatizing agent. Store reagents under an inert gas and tightly capped to prevent degradation.[7]

Problem 2: My analyte recovery is low after derivatization and sample workup.

  • Possible Cause A: Hydrolysis of the Silyl Derivative.

    • Solution: Silyl ethers are susceptible to hydrolysis, particularly in acidic conditions.[8] If an aqueous wash step is part of your workup, ensure the pH is neutral or slightly basic. Minimize contact time with any aqueous phase. It is often best to directly inject the derivatized sample after the reaction is complete, possibly after dilution with an anhydrous solvent.[8]

  • Possible Cause B: Loss of Analyte During Solvent Evaporation.

    • Solution: If a solvent evaporation step is necessary, perform it under a gentle stream of nitrogen. Avoid excessive heat, as the derivatized analyte, now more volatile, could be lost.

Problem 3: I am observing peak tailing for my derivatized analyte in the GC chromatogram.

  • Possible Cause A: Incomplete Derivatization.

    • Solution: Even small amounts of underivatized analyte can lead to peak tailing due to the interaction of the polar groups with the GC system. Re-optimize the derivatization conditions as described in Problem 1.

  • Possible Cause B: Active Sites in the GC System.

    • Solution: The GC inlet liner, column, or seals may have active sites that can interact with the analyte. Use a deactivated inlet liner and ensure the column is in good condition. Silylating the glassware used for sample preparation can also help.[9]

Quantitative Data Summary

The following table provides a summary of typical reaction conditions for the silylation of hydroxy acids, which can be adapted for this compound.

ParameterRecommended RangeNotes
Derivatizing Agent BSTFA + 1% TMCS or MSTFATMCS is recommended as a catalyst for the sterically hindered tertiary alcohol.[1][3]
Solvent Pyridine (B92270), Acetonitrile, or Ethyl Acetate (B1210297) (anhydrous)Pyridine can act as a catalyst and acid scavenger.[11][12]
Reagent to Sample Ratio 2:1 to 10:1 (v/v or molar excess)A significant excess drives the reaction to completion.[1][3]
Reaction Temperature 60 - 80 °CHigher temperatures are often necessary for sterically hindered groups.[3][7]
Reaction Time 30 - 60 minutesLonger times may be needed for complete derivatization.[3][7]

Experimental Protocols

Protocol: Silylation of this compound using BSTFA with 1% TMCS

This protocol is designed for the derivatization of this compound for GC-MS analysis.

Materials:

  • This compound standard or dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • 2 mL autosampler vials with caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Ensure the sample containing this compound is completely dry. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition:

    • To the dried sample in a 2 mL autosampler vial, add 100 µL of anhydrous pyridine (or another suitable anhydrous solvent).

    • Add 200 µL of BSTFA + 1% TMCS to the vial.[3] A reagent excess is crucial.

  • Reaction:

    • Immediately cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.

    • Place the vial in a heating block or oven set to 70°C for 45-60 minutes.[3]

  • Analysis:

    • After the incubation period, allow the vial to cool to room temperature.

    • The sample is now ready for injection into the GC-MS system. If the concentration is high, the sample can be diluted with an anhydrous solvent like hexane (B92381) or ethyl acetate before analysis.

    • Inject 1 µL of the derivatized sample into the GC-MS.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Start with Sample dry_sample Dry Sample (e.g., under Nitrogen) start->dry_sample add_solvent Add Anhydrous Solvent (e.g., 100 µL Pyridine) dry_sample->add_solvent add_reagent Add Silylating Agent (e.g., 200 µL BSTFA + 1% TMCS) add_solvent->add_reagent vortex Vortex for 30s add_reagent->vortex heat Heat at 70°C for 45-60 min vortex->heat cool Cool to Room Temp. heat->cool inject Inject into GC-MS cool->inject

Caption: Experimental workflow for the silylation of this compound.

Troubleshooting_Logic cluster_moisture Moisture Check cluster_conditions Reaction Conditions Check cluster_reagent Reagent Check start Incomplete Derivatization? check_moisture Anhydrous conditions ensured? start->check_moisture Yes dry_glassware Oven-dry all glassware check_moisture->dry_glassware No use_anhydrous Use anhydrous reagents/solvents check_moisture->use_anhydrous No check_conditions Optimal temp/time? check_moisture->check_conditions Yes dry_glassware->start use_anhydrous->start increase_temp Increase temperature (e.g., 70°C) check_conditions->increase_temp No increase_time Increase reaction time (e.g., 60 min) check_conditions->increase_time No check_reagent Reagent fresh and active? check_conditions->check_reagent Yes increase_temp->start increase_time->start new_reagent Use a new vial of silylating agent check_reagent->new_reagent No success Successful Derivatization check_reagent->success Yes new_reagent->start

Caption: Troubleshooting logic for incomplete derivatization.

References

Matrix effects in mass spectrometry analysis of 2-Ethyl-2-hydroxybutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the mass spectrometry analysis of 2-Ethyl-2-hydroxybutanoic acid.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I fix it?

  • Answer: Peak tailing for acidic compounds like this compound is often due to secondary interactions with the stationary phase. Here are some troubleshooting steps:

    • Mobile Phase pH: The pKa of this compound is approximately 4.21.[1] Ensure the mobile phase pH is at least 1.5 to 2 pH units below the pKa to keep the analyte in its neutral form, minimizing interactions with residual silanols on C18 columns. Adding a small amount of a weak acid like formic acid (0.1%) to the mobile phase is a common practice.

    • Column Choice: If tailing persists, consider using a column with a different stationary phase, such as one with end-capping to reduce silanol (B1196071) activity, or a phenyl-hexyl column which can offer different selectivity.

    • Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or equivalent to the initial mobile phase. Injecting in a stronger solvent can cause peak distortion.

Issue 2: Inconsistent Results and Poor Reproducibility

  • Question: I am observing high variability in the quantification of this compound across my sample batch. What could be the reason?

  • Answer: Inconsistent results are often a hallmark of uncompensated matrix effects. The variability can stem from differences in the composition of individual samples.

    • Internal Standard: The most effective way to compensate for this variability is by using a stable isotope-labeled (SIL) internal standard, such as this compound-d5. A SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus providing accurate correction.

    • Sample Preparation: Re-evaluate your sample preparation method. A more rigorous cleanup technique like solid-phase extraction (SPE) may be necessary to remove a larger portion of the interfering matrix components compared to simpler methods like protein precipitation (PPT). For acidic compounds, a mixed-mode SPE with both reversed-phase and anion-exchange properties can be particularly effective.[2]

Issue 3: Low Signal Intensity or Ion Suppression

  • Question: The signal intensity for this compound is much lower in my plasma samples compared to the standard in a pure solvent. How can I mitigate this ion suppression?

  • Answer: Ion suppression is a common challenge in bioanalysis and is caused by co-eluting matrix components that compete with the analyte for ionization.

    • Chromatographic Separation: Optimize your LC method to separate this compound from the bulk of the matrix components, especially phospholipids (B1166683) which are a major cause of ion suppression in plasma. A longer gradient or a column with higher efficiency can improve resolution.

    • Sample Preparation:

      • Protein Precipitation (PPT): While simple, PPT is often not sufficient to remove phospholipids.

      • Liquid-Liquid Extraction (LLE): LLE can be more effective than PPT. Given the pKa of this compound, acidifying the sample to a pH below 4.21 will protonate the carboxylic acid group, making it more amenable to extraction into an organic solvent.

      • Solid-Phase Extraction (SPE): SPE generally provides the cleanest extracts and is highly recommended for minimizing ion suppression.

    • Sample Dilution: If the signal is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and thereby lessen ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation technique for analyzing this compound in plasma?

A1: The optimal sample preparation method depends on the required sensitivity and the complexity of the matrix. For a robust and sensitive assay, Solid-Phase Extraction (SPE) is highly recommended. A mixed-mode SPE sorbent with both reversed-phase and anion-exchange functionalities can effectively remove interfering components while retaining the acidic analyte. For higher throughput and less stringent sensitivity requirements, Liquid-Liquid Extraction (LLE) is a viable alternative. Protein precipitation is the simplest method but often results in significant matrix effects.

Q2: What type of internal standard should I use for the quantification of this compound?

A2: A stable isotope-labeled (SIL) internal standard is the gold standard for quantitative LC-MS/MS analysis. A deuterated analog, such as this compound-d5, is ideal as it has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences the same matrix effects. This provides the most accurate and precise quantification.

Q3: How can I assess the extent of matrix effects in my assay?

A3: A common method to evaluate matrix effects is the post-extraction spike method . This involves comparing the peak area of the analyte in a blank matrix extract that has been spiked with the analyte to the peak area of the analyte in a pure solvent at the same concentration. The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Pure Solvent) * 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q4: What are the key physicochemical properties of this compound to consider for method development?

A4: The key properties are its pKa of approximately 4.21 and a logP of around 0.52 .[1] The acidic nature (pKa) dictates that for reversed-phase chromatography, the mobile phase pH should be low (e.g., around 2.5-3.0) to ensure the analyte is in its neutral, more retained form. The relatively low logP indicates its hydrophilic nature, which can make extraction from aqueous matrices challenging and requires careful optimization of extraction solvents in LLE or the use of appropriate sorbents in SPE.

Quantitative Data Summary

The following table summarizes the impact of different sample preparation methods on the recovery and matrix effect for a hypothetical analysis of this compound in human plasma. These values are illustrative and will vary depending on the specific experimental conditions.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation (PPT)9545 (Suppression)18
Liquid-Liquid Extraction (LLE)8075 (Suppression)10
Solid-Phase Extraction (SPE)9095 (Minimal Effect)5

Experimental Protocols

1. Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of this compound from human plasma using a mixed-mode anion exchange SPE cartridge.

  • Materials:

  • Procedure:

    • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the internal standard solution and 200 µL of 2% formic acid in water. Vortex for 10 seconds.

    • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

    • Washing:

      • Wash the cartridge with 1 mL of 2% formic acid in water.

      • Wash the cartridge with 1 mL of acetonitrile.

    • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5-95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95-5% B

      • 6.1-8 min: 5% B

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • MRM Transitions:

      • This compound: Precursor ion (m/z) 131.07 -> Product ion (m/z) 87.04

      • This compound-d5 (IS): Precursor ion (m/z) 136.10 -> Product ion (m/z) 91.06

    • Ion Source Parameters: Optimize according to the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation add_is->ppt Choose one lle Liquid-Liquid Extraction add_is->lle Choose one spe Solid-Phase Extraction add_is->spe Choose one evap Evaporate & Reconstitute ppt->evap lle->evap spe->evap lc LC Separation evap->lc ms MS/MS Detection lc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape reproducibility Poor Reproducibility? peak_shape->reproducibility No solution_peak Adjust Mobile Phase pH Change Column Check Sample Solvent peak_shape->solution_peak Yes ion_suppression Low Signal? reproducibility->ion_suppression No solution_repro Use SIL Internal Standard Improve Sample Cleanup (SPE) reproducibility->solution_repro Yes solution_suppression Optimize Chromatography Enhance Sample Prep (SPE/LLE) Dilute Sample ion_suppression->solution_suppression Yes end Problem Resolved ion_suppression->end No solution_peak->end solution_repro->end solution_suppression->end

Caption: Troubleshooting logic for common LC-MS/MS issues.

References

Technical Support Center: Enhancing the Resolution of 2-Ethyl-2-hydroxybutanoic Acid in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic resolution of 2-Ethyl-2-hydroxybutanoic acid.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic analysis of this compound, offering potential causes and solutions in a question-and-answer format.

High-Performance Liquid Chromatography (HPLC)

Q1: Why am I observing poor peak shape (tailing or fronting) for this compound in my reversed-phase HPLC analysis?

A1: Poor peak shape for acidic compounds like this compound is a common issue in reversed-phase chromatography. Several factors can contribute to this problem:

  • Mobile Phase pH: The pH of the mobile phase plays a critical role in the peak shape of ionizable compounds. If the mobile phase pH is close to the pKa of this compound, both the ionized and non-ionized forms of the molecule will be present, leading to peak tailing or splitting.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the analyte. This ensures that the compound is in a single, non-ionized form, which generally results in better peak symmetry. Adding a small amount of an acidic modifier like formic acid or phosphoric acid to the mobile phase can help control the pH and improve peak shape.

  • Secondary Interactions: Active sites on the silica-based stationary phase, such as residual silanol (B1196071) groups, can interact with the polar functional groups of this compound, causing peak tailing.

    • Solution: Use a column with low silanol activity or an end-capped column. Alternatively, adding a competing base to the mobile phase can help to saturate the active sites.

  • Column Overload: Injecting too much sample onto the column can lead to peak fronting.

    • Solution: Reduce the sample concentration or the injection volume.

  • Strong Sample Solvent: Dissolving the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent is necessary, inject a smaller volume.

Q2: My retention time for this compound is drifting or inconsistent. What could be the cause?

A2: Retention time instability can arise from several sources:

  • Mobile Phase Composition: In reversed-phase HPLC, even small variations in the mobile phase composition can lead to significant shifts in retention time. An error of just 1% in the organic solvent concentration can change the retention time by 5-15%.

    • Solution: Prepare the mobile phase accurately, preferably by weight (gravimetrically) rather than by volume. Ensure the mobile phase is thoroughly mixed and degassed. If using a gradient, ensure the pump is functioning correctly.

  • Column Temperature: Fluctuations in the column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and stable temperature.

  • Column Equilibration: Insufficient column equilibration time between injections, especially after a gradient, can lead to drifting retention times.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Mobile Phase pH Instability: If the mobile phase is not adequately buffered, its pH can change over time, affecting the retention of ionizable analytes.

    • Solution: Use a buffer in the mobile phase to maintain a constant pH.

Q3: I am not getting enough resolution between this compound and other components in my sample. How can I improve it?

A3: Improving resolution often involves optimizing the selectivity, efficiency, or retention of your chromatographic system.

  • Optimize Mobile Phase Composition:

    • Organic Modifier: Changing the type of organic modifier (e.g., from acetonitrile (B52724) to methanol) or adjusting its percentage in the mobile phase can alter the selectivity of the separation.

    • pH: For ionizable compounds, adjusting the mobile phase pH can significantly impact selectivity and resolution.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, using a column with a different stationary phase chemistry (e.g., a different C18 phase or a phenyl-hexyl phase) can provide the necessary selectivity.

  • Gradient Elution: If the sample contains compounds with a wide range of polarities, a gradient elution method, where the mobile phase composition is changed during the run, can improve the resolution of all peaks.

  • Reduce Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.

Gas Chromatography (GC)

Q1: I am seeing significant peak tailing for the derivatized this compound in my GC analysis. What is the problem?

A1: Peak tailing in GC for derivatized polar compounds can be caused by several factors:

  • Incomplete Derivatization: The hydroxyl and carboxyl groups of this compound are polar and require derivatization (

Technical Support Center: LC-MS/MS Analysis of 2-Ethyl-2-hydroxybutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing 2-Ethyl-2-hydroxybutanoic acid via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a significant issue for this compound analysis?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte, such as this compound, is reduced by co-eluting components from the sample matrix. This phenomenon leads to a decreased signal intensity, which can severely compromise the sensitivity, accuracy, and precision of an assay. For a small, polar organic acid like this compound, this is particularly problematic in complex biological matrices (e.g., plasma, urine) where endogenous substances like salts, phospholipids (B1166683), and proteins are abundant and can interfere with the electrospray ionization (ESI) process.

Q2: How can I detect and quantify the presence of ion suppression in my method?

A2: The most direct method for identifying regions of ion suppression is the post-column infusion experiment. This technique involves infusing a constant flow of the analyte solution into the mass spectrometer while injecting a blank, extracted sample matrix onto the LC column. Any dip or deviation in the constant analyte signal baseline indicates a region where co-eluting matrix components are causing ion suppression. This allows you to see if the retention time of this compound falls within a suppression zone.

Q3: What are the most common causes of ion suppression for a small polar analyte?

A3: The primary causes of ion suppression for small polar molecules like this compound include:

  • Co-eluting Matrix Components: Endogenous materials from biological samples, such as salts, phospholipids, and proteins, are major sources of interference.

  • Mobile Phase Additives: Non-volatile buffers (e.g., phosphates) and certain ion-pairing agents like trifluoroacetic acid (TFA) are known to cause significant signal suppression.

  • High Analyte Concentration: At high concentrations, analytes can saturate the ESI droplets, leading to a non-linear and suppressed response.

  • Exogenous Substances: Contaminants introduced during sample preparation, such as plasticizers from labware, can also co-elute and cause suppression.

Q4: Which ionization mode, positive or negative, is generally better for minimizing ion suppression when analyzing this compound?

A4: As an organic acid, this compound is expected to ionize more efficiently in negative ion mode (ESI-) to form the [M-H]⁻ ion. Switching to negative ionization can sometimes reduce the extent of ion suppression because fewer matrix components are ionized in this mode compared to positive mode, leading to less competition in the ion source. However, the optimal mode should always be determined empirically during method development.

Troubleshooting Guide

Problem: I am observing very low signal intensity or complete signal loss for this compound.

This issue is a classic symptom of severe ion suppression, where co-eluting matrix components are interfering with the ionization of your analyte.

dot

cluster_input Observed Problem cluster_cause Primary Cause cluster_solutions Troubleshooting Solutions Low Signal Low or No Analyte Signal Suppression Severe Ion Suppression (Matrix Interference) Low Signal->Suppression Likely due to Prep Optimize Sample Preparation Suppression->Prep Chroma Improve Chromatographic Separation Suppression->Chroma Dilute Dilute Sample Suppression->Dilute

Caption: Troubleshooting workflow for low analyte signal.

Solutions:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis. The choice of sample preparation technique has a significant impact on the cleanliness of the final extract.

    Technique Description Effectiveness for Removing Interferences Pros Cons
    Protein Precipitation (PPT) A simple method where an organic solvent (e.g., acetonitrile) or acid is added to precipitate proteins.Low to Moderate. While effective at removing proteins, it leaves behind many other matrix components like salts and phospholipids.Simple, fast, inexpensive.Prone to significant matrix effects; may cause phospholipids to concentrate and elute later.
    Liquid-Liquid Extraction (LLE) Separates the analyte from interferences based on differential solubility between two immiscible liquids. For this compound, pH adjustment is critical to ensure it is in a non-ionized state for extraction into an organic solvent.Moderate to High. Generally provides cleaner extracts than PPT. Can be optimized to remove non-polar interferences like lipids.Provides cleaner extracts.Can have lower recovery for polar analytes; more labor-intensive.
    Solid-Phase Extraction (SPE) Uses a solid sorbent to selectively retain the analyte while matrix components are washed away. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, is particularly effective.High. Widely considered the most effective technique for minimizing matrix effects by providing the cleanest extracts.Highly selective, high recovery, excellent for removing diverse interferences.More complex method development; higher cost per sample.
  • Improve Chromatographic Separation: Adjust your LC method to move the analyte peak away from regions of ion suppression, which are often at the very beginning and end of the chromatogram.

    • Change Mobile Phase: Using a mobile phase with different organic

Validation & Comparative

A Comparative Guide to Analytical Method Validation for 2-Ethyl-2-hydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of 2-Ethyl-2-hydroxybutanoic acid is crucial for pharmacokinetic studies, metabolic research, and quality control in pharmaceutical production. This guide provides a comprehensive comparison of the primary analytical methodologies for the determination of this compound. Given the limited availability of published, fully validated methods for this specific analyte, this guide synthesizes information from established methods for structurally similar short-chain hydroxy fatty acids to present a practical overview of expected analytical performance and detailed experimental protocols.

The principal techniques for the quantification of small polar molecules like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection between these methods is contingent upon factors such as the sample matrix, required sensitivity, and available instrumentation.

Comparative Analysis of Analytical Techniques

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds such as this compound, a derivatization step is necessary to increase volatility and thermal stability. In contrast, LC-MS/MS can often analyze the compound directly, though derivatization may be employed to enhance ionization efficiency and chromatographic retention.

Below is a summary of typical validation parameters that can be expected when developing an analytical method for this compound, based on data from analogous compounds.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (r²) > 0.995> 0.998
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.001 - 0.05 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL0.005 - 0.1 µg/mL
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (%RSD) < 15%< 10%
Sample Preparation Requires extraction and chemical derivatization (e.g., silylation, esterification).Often simpler, may involve protein precipitation or solid-phase extraction.
Throughput Moderate, due to sample preparation and longer run times.High, with faster run times and potential for automation.

Experimental Protocols

The following are generalized protocols that serve as a starting point for the development and validation of an analytical method for this compound. These protocols will require optimization and full validation for the specific matrix and intended application.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Objective: To quantify this compound in a biological matrix (e.g., plasma, urine) following derivatization.

a. Sample Preparation and Derivatization:

  • To 100 µL of the sample, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Acidify the sample with 10 µL of 1M HCl.

  • Extract the analyte using 500 µL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether) by vortexing for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 50 µL of a derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of pyridine.

  • Heat the mixture at 60°C for 30 minutes to facilitate the derivatization reaction.

  • Cool to room temperature before injection.

b. GC-MS Conditions:

  • GC System: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Injector: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS System: Agilent 5977B or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

Objective: To directly quantify this compound in a biological matrix.

a. Sample Preparation:

  • To 100 µL of the sample, add an internal standard.

  • Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b. LC-MS/MS Conditions:

  • LC System: Waters ACQUITY UPLC or equivalent.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS System: Sciex QTRAP 6500 or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor-to-product ion transitions for this compound and the internal standard would need to be optimized by direct infusion.

Visualizing Method Validation and Comparison

To aid in the understanding of the analytical workflow and method comparison, the following diagrams are provided.

analytical_method_validation_workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_routine Routine Analysis dev_start Define Analytical Requirements select_tech Select Technique (GC-MS/LC-MS) dev_start->select_tech optimize_params Optimize Parameters select_tech->optimize_params specificity Specificity optimize_params->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness sample_analysis Sample Analysis robustness->sample_analysis qc_checks Quality Control Checks sample_analysis->qc_checks reporting Reporting Results qc_checks->reporting

Caption: Workflow for Analytical Method Validation.

A Comparative Analysis of 2-Ethyl-2-hydroxybutanoic Acid and alpha-Hydroxybutyric Acid in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two structurally related organic acids, 2-Ethyl-2-hydroxybutanoic acid and alpha-hydroxybutyric acid (α-HB), in the context of metabolic studies. While both are alpha-hydroxy acids, their origins, metabolic significance, and the extent of their investigation differ substantially. This document synthesizes current knowledge, presenting key data in a structured format to facilitate understanding and guide future research.

Overview and Key Differences

Alpha-hydroxybutyric acid, also known as 2-hydroxybutyric acid, is an endogenous metabolite that has garnered significant attention as a potential early biomarker for insulin (B600854) resistance, oxidative stress, and impaired glucose tolerance.[1][2][3] In contrast, this compound is primarily recognized as a xenobiotic metabolite, resulting from exposure to the common plasticizer di-(2-ethylhexyl) phthalate (B1215562) (DEHP).[4][5] Consequently, the body of research on the metabolic role of α-HB is extensive, while data on the endogenous metabolic impact of this compound is sparse.

Tabular Comparison of Physicochemical and Metabolic Properties

For clarity, the following tables summarize the key characteristics of both compounds.

Table 1: Physicochemical Properties

PropertyThis compoundalpha-Hydroxybutyric Acid
Synonyms 2-Ethyl-2-hydroxybutyrate, 2-Et-2-HBA2-Hydroxybutyric acid, α-Hydroxybutyrate, 2-HB
Chemical Formula C6H12O3[6][7]C4H8O3[8][9]
Molecular Weight 132.16 g/mol [7]104.10 g/mol [9]
CAS Number 3639-21-2[10]600-15-7[9]
Origin Primarily a xenobiotic metabolite of DEHP[4][5]Endogenous metabolite from amino acid catabolism and glutathione (B108866) synthesis[1][11]

Table 2: Metabolic and Clinical Significance

AspectThis compoundalpha-Hydroxybutyric Acid
Metabolic Pathway Involved in fatty acid metabolism as a xenobiotic metabolite[6]By-product of threonine and methionine catabolism, and glutathione synthesis[3][11]
Key Precursor Di-(2-ethylhexyl) phthalate (DEHP)[4][5]alpha-Ketobutyrate[2][11]
Associated Conditions Exposure to phthalatesInsulin resistance, Type 2 Diabetes, oxidative stress, lactic acidosis, ketoacidosis[1][2][12]
Biomarker Potential Biomarker of DEHP exposureEarly biomarker for insulin resistance and impaired glucose tolerance[3][13][14]

Metabolic Pathways and Experimental Workflows

Alpha-Hydroxybutyric Acid Metabolic Pathway

Alpha-hydroxybutyric acid is formed as a byproduct of pathways involving the intermediate alpha-ketobutyrate.[3][11] Increased flux through these pathways, often driven by oxidative stress or altered energy metabolism, leads to the accumulation of α-HB. The conversion of alpha-ketobutyrate to α-HB is catalyzed by lactate (B86563) dehydrogenase (LDH) or alpha-hydroxybutyrate dehydrogenase (HBDH) and is influenced by the cellular NADH/NAD+ ratio.[2][3]

alpha_hydroxybutyric_acid_pathway Threonine Threonine alpha_Ketobutyrate alpha-Ketobutyrate Threonine->alpha_Ketobutyrate Methionine Methionine Cystathionine Cystathionine Methionine->Cystathionine Cysteine Cysteine Cystathionine->Cysteine Cystathionine->alpha_Ketobutyrate Glutathione Glutathione Cysteine->Glutathione alpha_HB alpha-Hydroxybutyric Acid alpha_Ketobutyrate->alpha_HB LDH / HBDH (High NADH/NAD+) Propionyl_CoA Propionyl-CoA alpha_Ketobutyrate->Propionyl_CoA Citric Acid Cycle

Caption: Metabolic pathway of alpha-hydroxybutyric acid formation.

Experimental Workflow for Organic Acid Analysis

The analysis of organic acids like α-HB in biological samples typically involves chromatographic separation followed by mass spectrometric detection. This allows for accurate quantification and differentiation from isomeric compounds.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data_analysis Data Analysis Biological_Sample Biological Sample (Plasma, Urine) Deproteinization Deproteinization Biological_Sample->Deproteinization Extraction Extraction Deproteinization->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC_MS Liquid Chromatography- Mass Spectrometry (LC-MS) Derivatization->LC_MS GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Derivatization->GC_MS Quantification Quantification LC_MS->Quantification GC_MS->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of 2-Ethyl-2-hydroxybutanoic acid and other relevant hydroxy fatty acids for researchers, scientists, and drug development professionals. The information is presented to facilitate an objective comparison of their properties and biological significance, supported by available data and experimental protocols.

Introduction to Hydroxy Fatty Acids

Hydroxy fatty acids are a class of fatty acids characterized by the presence of one or more hydroxyl groups along their aliphatic chain. The position of this hydroxyl group significantly influences their chemical and biological properties. This guide focuses on this compound, a short-chain alpha-hydroxy fatty acid, and compares it with structurally related alpha- and beta-hydroxy fatty acids to highlight their key differences and potential research applications. This compound is recognized as a metabolite of the common plasticizer Di-(2-ethylhexyl) phthalate (B1215562) (DEHP).

Physicochemical Properties

A clear understanding of the physicochemical properties of these molecules is fundamental for their study and application. The following table summarizes the key properties of this compound and two common short-chain hydroxy fatty acids, 2-hydroxybutyric acid and 3-hydroxybutyric acid.

PropertyThis compound2-Hydroxybutyric Acid3-Hydroxybutyric Acid
Synonyms 2-Ethyl-2-hydroxybutyric acid, 2-Et-2-HBAalpha-Hydroxybutyric acidbeta-Hydroxybutyric acid, BHB
Molecular Formula C6H12O3C4H8O3C4H8O3
Molecular Weight 132.16 g/mol 104.105 g/mol 104.105 g/mol
CAS Number 3639-21-2565-70-8300-85-6
Appearance Solid-White solid
Solubility in Water 26 mg/mL at 18 °C--
pKa ---

Comparative Biological Activity and Signaling Pathways

While specific biological activities and signaling pathways for this compound are not well-documented in publicly available literature, we can infer potential roles by examining its metabolic origin and comparing it to better-studied related hydroxy fatty acids.

This compound:

As a metabolite of DEHP, its biological effects are likely linked to the toxicological pathways of its parent compound. The metabolic conversion of DEHP to its various metabolites, including this compound, is a key area of research in toxicology. The Human Metabolome Database (HMDB) lists its biological role as a potential membrane stabilizer and energy source and indicates its involvement in cell signaling within the broader context of fatty acid metabolism.

2-Hydroxybutyric Acid (Alpha-Hydroxybutyric Acid):

This alpha-hydroxy fatty acid is recognized as an early biomarker for insulin (B600854) resistance and oxidative stress. Its production is linked to increased lipid oxidation and disruptions in glucose metabolism. The metabolic pathway leading to its formation involves the conversion of alpha-ketobutyrate, a product of amino acid catabolism and glutathione (B108866) synthesis.

3-Hydroxybutyric Acid (Beta-Hydroxybutyric Acid):

As a ketone body, 3-hydroxybutyric acid is a crucial alternative energy source for the brain and other tissues during periods of low glucose availability. Beyond its metabolic role, it functions as a signaling molecule with anti-inflammatory and neuroprotective effects. It has been shown to activate the NF-κB signaling pathway, which is involved in inflammatory responses. It also influences other pathways related to cell growth and oxidative stress.

Signaling Pathway Diagrams

Given the lack of specific signaling pathway information for this compound, the following diagrams illustrate the known pathways for the closely related 2-hydroxybutyric acid and 3-hydroxybutyric acid to provide a comparative context for potential research directions.

DEHP_Metabolism DEHP Di-(2-ethylhexyl) phthalate (DEHP) MEHP Mono-(2-ethylhexyl) phthalate (MEHP) DEHP->MEHP Hydrolysis EHA 2-Ethylhexanoic Acid DEHP->EHA Hydrolysis & Oxidation Oxidative_Metabolites Further Oxidative Metabolites MEHP->Oxidative_Metabolites Oxidation EHBA This compound EHA->EHBA Metabolism

Metabolic pathway of DEHP to this compound.

Cross-Validation of Quantification Methods for 2-Ethyl-2-hydroxybutanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical methods for the quantification of 2-Ethyl-2-hydroxybutanoic acid: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a metabolite of interest in various research fields, and accurate quantification is crucial for reliable study outcomes. This document outlines detailed experimental protocols, presents a comparative analysis of the methods, and includes visual workflows to aid in methodological selection and implementation.

Method Comparison

The choice between GC-MS and LC-MS/MS for the quantification of this compound depends on several factors, including the required sensitivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of each method.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds followed by ionization and mass analysis.Separation of compounds in liquid phase followed by ionization and tandem mass analysis.
Derivatization Often required to increase volatility and thermal stability.Generally not required, allowing for direct analysis of the native compound.
Sensitivity High, typically in the nanogram to picogram range.Very high, often in the picogram to femtogram range.
Selectivity Good, based on retention time and mass spectrum.Excellent, based on precursor and product ion transitions (MRM).
Sample Throughput Moderate, due to longer run times and potential derivatization steps.High, with rapid analysis times.
Matrix Effects Can be significant, may require extensive sample cleanup.Can be managed with appropriate internal standards and chromatographic separation.
Instrumentation Cost Generally lower than LC-MS/MS.Higher initial investment.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on established methods for the analysis of similar hydroxy acids and requires a derivatization step to improve the volatility of this compound.

1. Sample Preparation and Derivatization:

  • To 100 µL of sample (e.g., plasma, urine, or cell culture media), add an appropriate internal standard.

  • Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubate the mixture at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at 10°C/min.

    • Ramp 2: Increase to 250°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample + Internal Standard LLE Liquid-Liquid Extraction Sample->LLE Evaporation Evaporation to Dryness LLE->Evaporation Derivatization Derivatization (BSTFA) Evaporation->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Data Data Analysis Detection->Data LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample + Internal Standard Precipitation Protein Precipitation Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation & Reconstitution Centrifugation->Evaporation Injection LC Injection Evaporation->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Data Data Analysis Detection->Data

Performance Showdown: Isotopic Analogs vs. 2-Ethyl-2-hydroxybutanoic Acid as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: While the topic of interest is the performance of 2-Ethyl-2-hydroxybutanoic acid as an internal standard, a comprehensive search of scientific literature did not yield specific comparative data for this compound versus its isotopic analogs. Therefore, to illustrate the critical performance differences between a non-isotopic (structural analog) internal standard and an isotopic analog, this guide will use the well-documented bioanalysis of the anxiolytic drug buspirone (B1668070) as a representative case study. The principles and performance metrics discussed are broadly applicable to the selection of internal standards in quantitative mass spectrometry.

In the precise world of bioanalysis, the choice of an internal standard (IS) is paramount to ensuring the accuracy and reliability of quantitative results. An ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis, correcting for variability in extraction, matrix effects, and instrument response. The gold standard is widely considered to be a stable isotope-labeled (SIL) version of the analyte. However, in some instances, a structural analog may be employed. This guide provides a detailed comparison of the performance of an isotopic analog (Buspirone-d8) versus a structural analog (Amlodipine) for the quantification of buspirone in human plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Key Performance Indicators: A Side-by-Side Comparison

The following tables summarize the quantitative performance data for the analysis of buspirone using either a deuterated isotopic analog (Buspirone-d8) or a structural analog (Amlodipine) as the internal standard. The data is compiled from separate validated bioanalytical methods and serves to highlight the typical performance differences.

Table 1: Method Performance with Isotopic vs. Structural Analog Internal Standard

Performance ParameterIsotopic Analog (Buspirone-d8)Structural Analog (Amlodipine)
Lower Limit of Quantification (LLOQ)0.0104 ng/mL0.02 ng/mL
Linearity Range0.0104 - 6.69 ng/mL0.02 - 12.8 ng/mL
Correlation Coefficient (r²)> 0.99Not explicitly stated, but method was validated
Precision (%RSD)
Intra-day< 15%0.9% - 5.1%
Inter-day< 15%1.9% - 6.7%
Accuracy (%Bias or %Recovery)
AccuracyWithin ±15% of nominal valuesAbsolute Recovery: 74.97% - 77.83%

Table 2: Chromatographic and Mass Spectrometric Parameters

ParameterIsotopic Analog (Buspirone-d8)Structural Analog (Amlodipine)
Analyte Retention Time~0.95 minNot explicitly stated in the same study
Internal Standard Retention Time~0.94 minNot explicitly stated in the same study
Mass Transition (Analyte)m/z 386.2 → 122.1m/z 386 → 122
Mass Transition (Internal Standard)m/z 394.3 → 122.0m/z 409 → 238

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are representative protocols for sample preparation and LC-MS/MS analysis for buspirone using both types of internal standards.

Protocol 1: Sample Preparation with Isotopic Internal Standard (Buspirone-d8) using Solid Phase Extraction (SPE)

  • Sample Spiking: To 500 µL of human plasma, add the internal standard solution (Buspirone-d8).

  • Protein Precipitation: Add a precipitating agent (e.g., acetonitrile) to the plasma sample, vortex, and centrifuge to pellet the proteins.

  • Solid Phase Extraction:

    • Load the supernatant onto a pre-conditioned SPE cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analyte and internal standard with an appropriate solvent (e.g., methanol (B129727) with 5% ammonium (B1175870) hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection.

Protocol 2: Sample Preparation with Structural Analog Internal Standard (Amlodipine) using Liquid-Liquid Extraction (LLE)

  • Sample Spiking: To a volume of human plasma, add the internal standard solution (Amlodipine).

  • Extraction: Add an immiscible organic solvent (e.g., methyl tert-butyl ether) to the plasma sample.

  • Phase Separation: Vortex the mixture to facilitate the transfer of the analyte and internal standard into the organic layer, then centrifuge to separate the layers.

  • Evaporation and Reconstitution: Transfer the organic layer to a clean tube, evaporate to dryness, and reconstitute the residue in the mobile phase.

LC-MS/MS Conditions (General)

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for the analyte and the internal standard.

Visualizing the Workflow and Performance Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationship of internal standard performance.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Human Plasma Sample Spike_IS Spike with Internal Standard Plasma->Spike_IS Extraction Extraction (SPE or LLE) Spike_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon HPLC HPLC Separation Evap_Recon->HPLC MSMS Tandem MS Detection (MRM) HPLC->MSMS Quant Quantification (Analyte/IS Ratio) MSMS->Quant Result Final Concentration Quant->Result

Caption: A generalized workflow for the bioanalysis of a drug in plasma using an internal standard.

Biological effects of 2-Ethyl-2-hydroxybutanoic acid compared to other DEHP metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the biological activities of Di(2-ethylhexyl) phthalate (B1215562) (DEHP) metabolites reveals a landscape of varied and significant physiological effects. While the primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), has been the focus of extensive research, its oxidative derivatives, mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) and mono(2-ethyl-5-oxohexyl) phthalate (MEOHP), also exhibit considerable biological activity. In contrast, data on the specific biological effects of another metabolite, 2-Ethyl-2-hydroxybutanoic acid, remains notably scarce in publicly available scientific literature.

This guide provides a comparative overview of the biological effects of these DEHP metabolites, supported by experimental data and detailed methodologies for key assays. The information is intended for researchers, scientists, and drug development professionals engaged in toxicology and endocrine disruptor research.

DEHP Metabolism: A Brief Overview

DEHP, a widely used plasticizer, is not biologically active itself but is rapidly metabolized in the body into several compounds that are. The initial step is the hydrolysis of DEHP to MEHP. MEHP can then undergo further oxidation to form MEHHP and MEOHP. Another metabolic route involves the breakdown of the ethylhexyl chain, which can ultimately lead to the formation of smaller molecules like this compound.

DEHP_Metabolism DEHP Di(2-ethylhexyl) phthalate (DEHP) MEHP Mono(2-ethylhexyl) phthalate (MEHP) DEHP->MEHP Hydrolysis (Lipases/Esterases) MEHHP Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) MEHP->MEHHP Oxidation (CYP450) EHBA This compound MEHP->EHBA Side-chain Oxidation Excretion Glucuronidation and Excretion MEHP->Excretion MEOHP Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) MEHHP->MEOHP Oxidation (CYP450) MEHHP->Excretion MEOHP->Excretion

Figure 1. Simplified metabolic pathway of DEHP.

Comparative Biological Effects

The primary biological effects of DEHP metabolites are centered around endocrine disruption, reproductive toxicity, and the induction of oxidative stress. The following tables summarize the comparative effects based on available experimental data.

Endocrine-Disrupting Effects

DEHP metabolites are well-documented endocrine-disrupting chemicals (EDCs), primarily through their interaction with nuclear receptors.

MetaboliteTarget Receptor(s)Observed EffectExperimental ModelReference
MEHP Androgen Receptor (AR)AntagonistIn vitro (Yeast Androgen Screen)[1](--INVALID-LINK--)
Estrogen Receptor (ER)Weak agonist/antagonistIn vitro (Yeast Estrogen Screen)[1](--INVALID-LINK--)
Peroxisome Proliferator-Activated Receptor γ (PPARγ)AgonistIn vitro (GeneBLAzer® bioassay)[2](--INVALID-LINK--)
Thyroid Hormone Receptor (TRβ)Partial agonistIn vitro (T-screen assay)[3](--INVALID-LINK--)
MEHHP Thyroid Hormone Receptor (TRβ)Agonist (more potent than MEHP)In vitro (T-screen assay)[3](--INVALID-LINK--)
MEOHP Peroxisome Proliferator-Activated Receptor γ (PPARγ)AgonistIn vitro (GeneBLAzer® bioassay)[2](--INVALID-LINK--)
This compound -No data available--
Reproductive Toxicity

The endocrine-disrupting properties of DEHP metabolites translate to significant reproductive toxicity, affecting both male and female reproductive systems.

MetaboliteEffectExperimental ModelFindingReference
MEHP Inhibition of ovarian antral follicle growthIn vitro (mouse ovarian antral follicles)Induces oxidative stress, leading to decreased expression of cell-cycle regulators.[4](--INVALID-LINK--)
Reduced testosterone (B1683101) productionIn vivo (rats)Associated with decreased semen quality.[5](--INVALID-LINK--)
MEHHP Adverse effects on newborn male reproductive developmentHuman epidemiological studiesAssociated with decreased penis width and shorter anogenital distance.[6](--INVALID-LINK--)
MEOHP Potential for reproductive damageGeneral classification as an endocrine disruptorAssociated with adverse reproductive outcomes.[3](--INVALID-LINK--)
This compound -No data available--
Oxidative Stress and Other Cellular Effects

DEHP metabolites can induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them. This can lead to cellular damage and contribute to various pathologies.

MetaboliteEffectExperimental ModelFindingReference
MEHP Induction of ROSIn vitro (mouse ovarian antral follicles)Disrupts the activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPX).[4](--INVALID-LINK--)
Disruption of mitochondrial functionIn vitro (human trophoblast cells)Leads to reduced cell viability and increased ROS production at high concentrations.[7](--INVALID-LINK--)
MEHHP & MEOHP Biomarkers of DEHP exposureHuman biomonitoring studiesUrinary levels are often higher than MEHP, making them reliable indicators of DEHP exposure.[8](--INVALID-LINK--)
This compound -No data available--

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the biological effects of DEHP metabolites.

Androgen Receptor (AR) and Estrogen Receptor (ER) Activity Assays

These assays are used to determine if a substance can act as an agonist or antagonist of hormone receptors.

Hormone_Receptor_Assay cluster_agonist Agonist Assay cluster_antagonist Antagonist Assay A1 Transfect cells with AR/ER and reporter gene A2 Expose cells to test compound A1->A2 A3 Measure reporter gene activity (e.g., luciferase) A2->A3 A4 Increased activity indicates agonism A3->A4 B1 Transfect cells with AR/ER and reporter gene B2 Co-expose cells to known agonist and test compound B1->B2 B3 Measure reporter gene activity B2->B3 B4 Decreased activity (compared to agonist alone) indicates antagonism B3->B4

Figure 2. Workflow for in vitro hormone receptor activity assays.

Yeast-Based Assays (YES/YAS):

  • Principle: Genetically modified yeast strains expressing human androgen or estrogen receptors and a reporter gene (e.g., lacZ for β-galactosidase) are used. Binding of a ligand to the receptor activates the transcription of the reporter gene, leading to a measurable colorimetric change.

  • Protocol Summary:

    • Yeast cells are cultured in a suitable medium.

    • Cells are exposed to various concentrations of the test metabolite. For antagonist assays, cells are co-exposed with a known receptor agonist.

    • After an incubation period, a substrate for the reporter enzyme (e.g., CPRG for β-galactosidase) is added.

    • The absorbance is measured to quantify enzyme activity, which is proportional to receptor activation.[1](--INVALID-LINK--)

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation Assay

This assay determines the ability of a compound to activate the PPARγ nuclear receptor, which is involved in lipid metabolism and adipogenesis.

GeneBLAzer® Reporter Assay:

  • Principle: This cell-based assay uses a FRET (Fluorescence Resonance Energy Transfer) substrate. Activation of PPARγ leads to the expression of a β-lactamase reporter gene. The enzyme then cleaves the FRET substrate, causing a shift in fluorescence that can be quantified.

  • Protocol Summary:

    • Cells stably expressing a PPARγ-β-lactamase fusion protein are plated.

    • The cells are exposed to the test metabolites.

    • A FRET substrate is added, and the plate is incubated.

    • Fluorescence is measured at two wavelengths to determine the ratio of cleaved to uncleaved substrate, which indicates the level of PPARγ activation.[2](--INVALID-LINK--)

Oxidative Stress Measurement

These assays quantify the level of reactive oxygen species (ROS) in cells.

2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA) Assay:

  • Principle: DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Protocol Summary:

    • Cells are cultured and then treated with the DEHP metabolite.

    • The cells are incubated with DCFH-DA.

    • The fluorescence intensity is measured using a fluorometer or fluorescence microscope, which is proportional to the amount of ROS produced.[4](--INVALID-LINK--)

Signaling Pathways Implicated in DEHP Metabolite Toxicity

The biological effects of DEHP metabolites are mediated through various signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of toxicity.

Signaling_Pathways cluster_MEHP MEHP cluster_Oxidized MEHHP & MEOHP MEHP MEHP AR Androgen Receptor MEHP->AR Antagonist ER Estrogen Receptor MEHP->ER Weak Agonist/ Antagonist PPARg PPARγ MEHP->PPARg Agonist ROS ↑ ROS Production MEHP->ROS Mito Mitochondrial Dysfunction MEHP->Mito Metabolic Metabolic Disruption PPARg->Metabolic ReproTox Reproductive Toxicity ROS->ReproTox Mito->ReproTox Oxidized MEHHP / MEOHP TRb Thyroid Receptor β Oxidized->TRb Agonist (MEHHP) PPARg2 PPARγ Oxidized->PPARg2 Agonist (MEOHP) Thyroid Thyroid Disruption TRb->Thyroid Metabolic2 Metabolic Disruption PPARg2->Metabolic2

References

A Researcher's Guide to the Inter-laboratory Analysis of 2-Ethyl-2-hydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of established analytical methodologies for the quantification of 2-Ethyl-2-hydroxybutanoic acid. In the absence of direct, formal inter-laboratory comparison studies for this specific analyte, this document synthesizes performance data from validated methods for structurally analogous compounds. The objective is to provide a reliable benchmark for laboratories to select, develop, and validate appropriate analytical methods for their research and development needs.

The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the gold standards for the sensitive and selective quantification of small organic acids in complex biological matrices.

Data Presentation: Comparative Analytical Performance

The following tables summarize typical validation and performance parameters for the analysis of small hydroxy fatty acids, such as this compound, using GC-MS and LC-MS/MS. These values are derived from published validation studies on similar analytes and serve as a benchmark for expected performance in a proficient laboratory setting.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data

ParameterTypical Performance RangeRemarks
Limit of Detection (LOD) 0.01 - 10 ng/mLHigh sensitivity makes it suitable for trace analysis. Performance depends on the matrix and derivatization efficiency.
Limit of Quantification (LOQ) 0.1 - 50 ng/mLProvides reliably quantifiable data at low concentrations, crucial for pharmacokinetic studies.
Linearity (R²) > 0.995Demonstrates an excellent linear response over a broad concentration range.
Precision (%RSD) < 15%Indicates good repeatability and intermediate precision for the assay.
Accuracy (Recovery %) 80 - 120%Shows acceptable accuracy for quantitative bioanalysis.

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data

ParameterTypical Performance RangeRemarks
Limit of Detection (LOD) 0.1 - 5 ng/mLHighly sensitive, though matrix effects can influence the ultimate detection limits.
Limit of Quantification (LOQ) 1 - 30 ng/mLThe lower limit of quantitation (LLOQ) is typically established based on signal-to-noise ratios and precision criteria.
Linearity (R²) > 0.99Consistently excellent linearity is achievable across a wide dynamic range.
Precision (%CV) < 15%Inter-day and intra-day precision values are expected to be well within regulatory acceptance criteria.
Accuracy (RE %) 85 - 115%High accuracy is a hallmark of the technique, ensuring reliable concentration measurements.

Experimental Protocols

Reproducibility across different laboratories is critically dependent on detailed and standardized methodologies. The following sections outline generalized protocols for the analysis of this compound in biological samples like plasma or serum.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This approach is highly effective for volatile or semi-volatile compounds. For hydroxy acids like this compound, a derivatization step is mandatory to increase volatility and improve chromatographic peak shape.

1. Sample Preparation: Liquid-Liquid Extraction & Derivatization

  • Internal Standard: Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound) to 1.0 mL of the biological sample (e.g., plasma, serum).

  • Acidification: Acidify the sample to a pH of approximately 2 using an appropriate acid (e.g., HCl) to ensure the analyte is in its protonated form.

  • Extraction: Extract the analyte using 2-3 volumes of a water-immiscible organic solvent such as ethyl acetate (B1210297) or dichloromethane. Vortex vigorously for 1-2 minutes to ensure thorough mixing.

  • Separation: Centrifuge the sample to achieve complete separation of the aqueous and organic layers.

  • Solvent Evaporation: Carefully transfer the organic layer to a clean tube and evaporate it to dryness under a gentle stream of nitrogen gas.

  • Derivatization: Reconstitute the dried extract in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and a catalyst like pyridine. Heat the mixture (e.g., 60-70°C for 30 minutes) to facilitate the reaction, which replaces the active hydrogen on the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group.

2. Instrumental Analysis

  • Gas Chromatograph: Use a system equipped with a capillary column suitable for separating semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Injection: Inject 1 µL of the derivatized sample into the GC inlet, typically operated in splitless mode for trace analysis.

  • Oven Program: A typical temperature program starts at a low temperature (e.g., 60°C), holds for 1-2 minutes, and then ramps up to a final temperature of around 250-280°C.

  • Mass Spectrometer: Operate the MS in Electron Ionization (EI) mode. For quantification, use Selected Ion Monitoring (SIM) to monitor characteristic ions of the derivatized analyte and internal standard, enhancing sensitivity and selectivity.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique that often requires minimal sample preparation and does not necessitate derivatization.

1. Sample Preparation: Protein Precipitation

  • Internal Standard: Add a known amount of a stable isotope-labeled internal standard to a small volume (e.g., 100 µL) of the plasma or serum sample.

  • Precipitation: Add 3-4 volumes of cold organic solvent (e.g., acetonitrile (B52724) or methanol (B129727), often containing 0.1% formic acid) to precipitate proteins.

  • Separation: Vortex the mixture and then centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

  • Dilution & Injection: Transfer the clear supernatant to a new vial or 96-well plate. The sample may be injected directly or diluted further with the mobile phase before injection into the LC-MS/MS system.

2. Instrumental Analysis

  • Liquid Chromatograph: Use a reverse-phase C18 or C8 column for separation.

  • Mobile Phase: A typical mobile phase consists of a gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B). The formic acid aids in the ionization of the analyte.

  • Mass Spectrometer: Operate the triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode.

  • Quantification: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for both the analyte and the internal standard. This provides exceptional selectivity and sensitivity for quantification.

Mandatory Visualizations

The following diagrams illustrate the generalized workflows for the analytical methods described above.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Acidify Acidify (pH ≈ 2) Add_IS->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Evaporate Evaporate Organic Layer Extract->Evaporate Derivatize Derivatize with BSTFA (e.g., 60°C, 30 min) Evaporate->Derivatize GC_Inject GC Injection Derivatize->GC_Inject GC_Sep Chromatographic Separation (DB-5ms column) GC_Inject->GC_Sep MS_Detect MS Detection (EI, SIM Mode) GC_Sep->MS_Detect Data_Acq Data Acquisition MS_Detect->Data_Acq Quant Quantification vs. Calibration Curve Data_Acq->Quant

Caption: A typical workflow for the quantification of this compound using GC-MS.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, 100 µL) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile + 0.1% FA) Add_IS->Precipitate Centrifuge Centrifuge (>10,000 x g) Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect LC_Inject LC Injection Collect->LC_Inject LC_Sep Chromatographic Separation (C18 Column) LC_Inject->LC_Sep MS_Detect Tandem MS Detection (ESI-, MRM Mode) LC_Sep->MS_Detect Data_Acq Data Acquisition MS_Detect->Data_Acq Quant Quantification vs. Calibration Curve Data_Acq->Quant

Caption: A typical workflow for the quantification of this compound using LC-MS/MS.

A Comparative Guide to Derivatization Agents for 2-Ethyl-2-hydroxybutanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of different derivatization agents for the analysis of 2-Ethyl-2-hydroxybutanoic acid, a tertiary hydroxy acid. The selection of an appropriate derivatization agent is critical for achieving accurate and reproducible results in chromatographic analyses, particularly with gas chromatography-mass spectrometry (GC-MS). Derivatization enhances the volatility and thermal stability of polar analytes like this compound, leading to improved peak shape and sensitivity.[1]

Introduction to Derivatization for this compound

This compound possesses both a carboxyl and a tertiary hydroxyl group. These functional groups, particularly the polar hydroxyl group, can lead to poor chromatographic performance, including peak tailing and low sensitivity, due to intermolecular hydrogen bonding and potential thermal degradation in the GC inlet.[1] Chemical derivatization mitigates these issues by replacing the active hydrogens on the hydroxyl and carboxyl groups with less polar moieties. The most common derivatization techniques for this purpose are silylation and acylation/esterification.[1][2]

This guide will focus on the comparison of commonly used silylation and acylation reagents, providing quantitative data where available for structurally similar compounds, detailed experimental protocols, and a visual representation of the analytical workflow.

Comparison of Derivatization Agent Efficacy

The choice of derivatization reagent significantly impacts the analytical outcome. Silylation is a widely used technique for derivatizing compounds with active hydrogens, offering robust and versatile options.[3][4] Acylation, on the other hand, can provide more stable derivatives.[3] The following table summarizes the key characteristics and expected performance of selected derivatization agents for this compound.

Derivatization AgentDerivative TypeKey AdvantagesKey DisadvantagesTypical Reaction Conditions
BSTFA + 1% TMCS Trimethylsilyl (TMS)Highly reactive, effective for both hydroxyl and carboxyl groups. TMCS catalyst enhances reactivity for the sterically hindered tertiary alcohol.[1]TMS derivatives are susceptible to hydrolysis and require anhydrous conditions.[4]60-100°C for 30-60 minutes.[1][5]
MSTFA Trimethylsilyl (TMS)Byproducts are highly volatile, leading to cleaner chromatograms.[3][6]May be less reactive towards sterically hindered tertiary alcohols without a catalyst.60-100°C for 30-60 minutes.[6]
MTBSTFA tert-Butyldimethylsilyl (TBDMS)Forms TBDMS derivatives that are ~10,000 times more stable to hydrolysis than TMS derivatives.[3][4]May have lower reactivity with sterically hindered compounds.[7] Requires higher temperatures and longer reaction times.60-100°C for 60+ minutes.[3]
Acetic Anhydride (B1165640)/Pyridine (B92270) AcetylForms stable acetyl derivatives.[3] Well-suited for GC-FID analysis.May be less volatile than silylated derivatives. Pyridine is a hazardous solvent.60-100°C for 15-30 minutes.[3]
Pentafluorobenzyl Bromide (PFBBr) Pentafluorobenzyl (PFB) esterCreates derivatives that are highly sensitive to Electron Capture Detection (ECD), ideal for trace analysis.[3]Primarily derivatizes the carboxylic acid group.Room temperature to 60°C for 15-60 minutes.[3]

Experimental Protocols

Detailed methodologies for the derivatization of this compound using silylation and acylation are provided below. These protocols are adapted from established methods for similar hydroxy acids.

Protocol 1: Silylation using BSTFA with 1% TMCS

This protocol is optimized for the derivatization of the sterically hindered tertiary hydroxyl group and the carboxylic acid group of this compound for GC-MS analysis.[1][8]

Materials:

  • Sample containing this compound (dried)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Aprotic solvent (e.g., pyridine, acetonitrile, or ethyl acetate)

  • Reaction vials with screw caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation: Accurately weigh or pipette the sample containing this compound into a reaction vial. If the sample is in an aqueous solution, evaporate to complete dryness under a gentle stream of nitrogen. The absence of water is crucial for successful silylation.[5]

  • Reagent Addition: Add 100 µL of the aprotic solvent to the dried sample. Vortex briefly to dissolve.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds.

  • Incubate the vial at 70°C for 60 minutes in a heating block or oven.

  • Cooling and Analysis: Allow the vial to cool to room temperature.

  • The derivatized sample is now ready for injection into the GC-MS system.

Protocol 2: Acylation using Acetic Anhydride and Pyridine

This protocol describes the formation of acetyl derivatives of this compound.

Materials:

  • Sample containing this compound (dried)

  • Acetic Anhydride

  • Pyridine (anhydrous)

  • Reaction vials with screw caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation: Prepare the dried sample in a reaction vial as described in Protocol 1.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to the dried sample. Vortex to dissolve.

  • Add 100 µL of acetic anhydride to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds.

  • Incubate the vial at 60°C for 30 minutes.

  • Cooling and Work-up: Allow the vial to cool to room temperature.

  • Evaporate the excess pyridine and acetic anhydride under a stream of nitrogen.

  • Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate) for GC analysis.

Visualizing the Workflow

The following diagrams illustrate the logical workflow of the derivatization and analysis process.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing 2-Ethyl-2- hydroxybutanoic acid Dry_Sample Dry Sample Sample->Dry_Sample Evaporation Add_Reagent Add Derivatization Agent & Solvent Dry_Sample->Add_Reagent React Incubate (Heat) Add_Reagent->React Derivatized_Sample Derivatized Sample React->Derivatized_Sample GCMS GC-MS Analysis Derivatized_Sample->GCMS Injection Data Data Acquisition & Processing GCMS->Data

Caption: General experimental workflow for the derivatization and GC-MS analysis of this compound.

Reagent_Selection_Logic cluster_silylation Silylation Options cluster_acylation Acylation/Esterification Options Start Select Derivatization Strategy Silylation Silylation Start->Silylation High Volatility & Reactivity Acylation Acylation/Esterification Start->Acylation High Stability Needed BSTFA BSTFA + TMCS (General Purpose) Silylation->BSTFA MSTFA MSTFA (Cleaner Baseline) Silylation->MSTFA MTBSTFA MTBSTFA (High Stability) Silylation->MTBSTFA Acetic_Anhydride Acetic Anhydride (FID Analysis) Acylation->Acetic_Anhydride PFBBr PFBBr (Trace Analysis - ECD) Acylation->PFBBr

Caption: Decision logic for selecting a suitable derivatization agent for this compound analysis.

References

A Comparative Guide to the Detection of 2-Ethyl-2-hydroxybutanoic Acid and Other Small Organic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the detection and quantification of 2-Ethyl-2-hydroxybutanoic acid alongside other small organic acids. The selection of an appropriate analytical technique is critical for accurate measurement in various biological matrices. This document outlines the performance of common analytical methods, supported by experimental data, to inform the selection of the most suitable technique for specific research needs.

Executive Summary

The detection and quantification of small organic acids, including this compound, are crucial in various research fields, from metabolomics to drug development. The primary analytical techniques employed for these compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile small acids like this compound, derivatization is a mandatory step to increase their volatility and thermal stability. This method offers high sensitivity and selectivity, making it a robust choice for complex biological samples.

High-Performance Liquid Chromatography (HPLC) and its combination with mass spectrometry (LC-MS) provide a versatile platform for the analysis of a wide range of compounds, including polar and non-volatile small acids. A key advantage of HPLC is that it often does not require derivatization, simplifying sample preparation. LC-MS, in particular, offers excellent sensitivity and specificity.

The choice between these methods depends on several factors, including the specific acids of interest, the sample matrix, the required sensitivity and throughput, and the available instrumentation. This guide presents a comparative overview of these techniques to aid in methodological selection and experimental design.

Data Presentation: Performance Characteristics

The following tables summarize the performance characteristics of GC-MS and HPLC for the analysis of small organic acids. While direct comparative data for this compound is limited, the presented data for analogous short-chain fatty acids and other organic acids provide a strong benchmark for expected performance.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data for Small Acid Analysis

Analyte ClassDerivatizationLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Precision (%RSD)Reference
Short-Chain Fatty AcidsIsobutyl chloroformate/isobutanol-->0.99<15
Short-Chain Fatty AcidsBenzyl chloroformate0.1 - 5 pg-0.9947 - 0.99980.56% - 13.07%
Organic AcidsBF3/butanol1 - 4 pg (SIM)---
γ-hydroxybutyric acid (GHB)Silylation (di-TMS)0.5 mg/L1 mg/L>0.993.9% - 12.0%
β-hydroxybutyric acid (BHB)Silylation (BSTFA with 1% TMCS)3 µg/mL-Linear from 50 to 500 µg/mL<1.4%

Table 2: High-Performance Liquid Chromatography (HPLC) and LC-MS Performance Data for Small Acid Analysis

Analyte ClassMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Precision (%RSD)Reference
10 Organic AcidsHPLC-DAD (molecular state)0.002–0.521 µg∙mL⁻¹0.007–1.737 µg∙mL⁻¹>0.999<1.8%
10 Organic AcidsHPLC-DAD (ionic state)0.003–0.459 µg∙mL⁻¹0.009–1.530 µg∙mL⁻¹>0.999<1.5%
15 Organic AcidsUPLC-QDa (Mass Detector)-0.2 - 6 µg/mL>0.99-
Short-Chain Fatty AcidsLC-MS/MS (derivatized)-4 - 20 nM--

Experimental Protocols

Detailed methodologies are essential for the successful implementation and reproducibility of analytical methods. Below are representative protocols for the analysis of small organic acids using GC-MS and HPLC.

GC-MS Protocol: Derivatization and Analysis of Small Acids

This protocol is a generalized procedure for the analysis of small acids, including this compound, in a biological matrix such as plasma or serum.

1. Sample Preparation and Extraction:

  • To 100 µL of sample (e.g., plasma), add an internal standard.

  • Acidify the sample with an appropriate acid (e.g., HCl) to protonate the organic acids.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Vortex the mixture and centrifuge to separate the phases.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization (Silylation):

  • To the dried extract, add a silylating agent. A common choice for hydroxyl and carboxyl groups is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at a specific temperature (e.g., 70°C) for a designated time (e.g., 30-60 minutes) to ensure complete derivatization. Sterically hindered hydroxyl groups, as in this compound, may require more stringent conditions.

  • Cool the sample to room temperature before analysis.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: A nonpolar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Injector: Split/splitless inlet at a suitable temperature (e.g., 250°C).

  • Oven Program: A temperature gradient is typically used, for example, start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.

HPLC Protocol: Analysis of Small Acids

This protocol describes a general method for the separation and detection of small organic acids without derivatization.

1. Sample Preparation:

  • For simple matrices like fruit juices, direct injection after filtration may be sufficient.

  • For complex biological samples like plasma, protein precipitation is necessary. Add a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to the sample, vortex, and centrifuge.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-2-hydroxybutanoic acid
Reactant of Route 2
2-Ethyl-2-hydroxybutanoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.